(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Description
BenchChem offers high-quality (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dimethyl-N-(2-phenoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-8-9-16(14(2)12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJMGXZIJYZNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265680 | |
| Record name | 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327070-55-3 | |
| Record name | 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327070-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Abstract
This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, a key intermediate in various research and development applications. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of three primary synthetic strategies: direct N-alkylation, reductive amination, and Buchwald-Hartwig amination. Each method is presented with a thorough discussion of its underlying chemical principles, step-by-step experimental protocols, and an analysis of its advantages and potential challenges. The guide is designed to be a practical resource, enabling the reader to make informed decisions in the selection and execution of the most suitable synthetic pathway for their specific needs.
Introduction
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, with the chemical formula C₁₆H₁₉NO, is a secondary amine that holds interest in medicinal chemistry and materials science due to its structural motifs.[1] The synthesis of this and structurally related N-aryl-2-phenoxyethylamines is a critical step in the development of novel compounds with potential biological activity. This guide will explore three robust and scientifically validated methods for the synthesis of this target molecule, providing the necessary detail for practical application in a laboratory setting.
Strategic Approaches to Synthesis
The construction of the target molecule can be approached from several retrosynthetic perspectives. The most logical disconnections of the C-N bond suggest three primary forward synthetic strategies:
-
Direct N-Alkylation: Formation of the C-N bond via a nucleophilic substitution reaction between 2,4-dimethylaniline and a suitable 2-phenoxyethyl electrophile.
-
Reductive Amination: A two-step, one-pot reaction involving the formation of an imine intermediate from 2,4-dimethylaniline and 2-phenoxyacetaldehyde, followed by in-situ reduction.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that offers a highly efficient and functional group tolerant method for C-N bond formation.
Each of these strategies will be discussed in detail in the following sections.
Synthesis of Key Precursors
The successful synthesis of the target molecule is contingent on the availability and purity of its key precursors. This section details the preparation of the essential starting materials.
Synthesis of 2-Phenoxyethyl Bromide
2-Phenoxyethyl bromide serves as the key electrophile in the direct N-alkylation route. It can be reliably synthesized from phenol and an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane, under basic conditions.[2][3]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (18.5 g, 0.2 mol), 1,2-dibromoethane (93.9 g, 0.5 mol), and water (100 mL).
-
Prepare a solution of sodium hydroxide (7.9 g, 0.198 mol) in water (30 mL).
-
Heat the reaction mixture to 130°C with vigorous stirring.
-
Add the sodium hydroxide solution dropwise over a period of 30 minutes.
-
Continue to stir the reaction mixture at reflux for 6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer twice with a saturated aqueous solution of potassium carbonate, followed by two washes with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the excess 1,2-dibromoethane by distillation under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 2-phenoxyethyl bromide as a colorless oil.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol | 94.11 | 18.5 g | 0.2 |
| 1,2-Dibromoethane | 187.86 | 93.9 g | 0.5 |
| Sodium Hydroxide | 40.00 | 7.9 g | 0.198 |
Synthesis of 2-Phenoxyacetaldehyde
2-Phenoxyacetaldehyde is the electrophilic partner in the reductive amination pathway. A common method for its preparation is the oxidation of 2-phenoxyethanol.[4]
Experimental Protocol:
-
Prepare a catalyst bed of silver metal supported on a suitable carrier (e.g., Alundum) in a tube furnace.
-
Heat the catalyst to a temperature of 250-275°C.
-
Pass a vaporous mixture of 2-phenoxyethanol and excess air (containing approximately 0.5-2% phenoxyethanol by volume) through the heated catalyst bed.
-
The product, 2-phenoxyacetaldehyde, is collected by condensation of the exiting gas stream.
-
The collected liquid is then purified by vacuum distillation.
| Reagent | Molar Mass ( g/mol ) |
| 2-Phenoxyethanol | 138.17 |
| Silver Catalyst | N/A |
Detailed Synthetic Routes for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
This section provides detailed protocols for the three primary synthetic strategies.
Route 1: Direct N-Alkylation
This classical approach relies on the nucleophilicity of the aniline nitrogen to displace a leaving group on the 2-phenoxyethyl moiety.[5][6] The primary challenge is to control over-alkylation, which can be mitigated by using an excess of the aniline starting material.
Reaction Scheme:
Sources
The Phenoxy-Ethyl-Amine Scaffold: A Technical Guide to Unlocking Diverse Biological Activity
Foreword for the Modern Drug Hunter
To the researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the quest for novel therapeutics is a journey of precision, insight, and perseverance. Within the vast arsenal of chemical scaffolds, few possess the versatility and proven clinical relevance of the phenoxy-ethyl-amine core and its close analogs, such as the aryloxypropanolamines. From landmark cardiovascular drugs to emerging therapies in oncology and neuroscience, this deceptively simple framework has given rise to a remarkable diversity of biological activities.
This guide is not a static review but a dynamic playbook. It is designed to move beyond a mere recitation of facts and, instead, to provide a deep, mechanistic understanding of why this scaffold works and how its activity can be systematically evaluated and optimized. We will dissect its structure-activity relationships, illuminate the signaling pathways it modulates, and provide field-tested experimental protocols that form the bedrock of any successful discovery program. Our focus is on causality—the critical link between a molecular modification and its biological consequence—to empower you to make more informed decisions in your own research endeavors. This document is structured to serve as both a foundational reference and a practical laboratory companion, bridging the gap between theoretical knowledge and tangible results.
The Privileged Scaffold: Deconstructing the Phenoxy-Ethyl-Amine Core
The phenoxy-ethyl-amine motif consists of three key components: an aromatic ring (the "phenoxy" group), a flexible ethyl linker (often with a hydroxyl group, forming a propanolamine), and a terminal amine. This arrangement provides an ideal balance of rigidity and flexibility, with strategically positioned hydrogen bond donors and acceptors, and a hydrophobic surface for interacting with biological targets.
Its true power as a "privileged scaffold" lies in its conformational adaptability, allowing it to bind with high affinity to a wide range of protein targets, most notably G-Protein Coupled Receptors (GPCRs). The ether linkage, the secondary amine, and the beta-hydroxyl group are critical pharmacophoric features that are consistently observed in high-affinity ligands.
Key Biological Targets and Therapeutic Applications
The phenoxy-ethyl-amine scaffold is a cornerstone in the development of drugs targeting the adrenergic system, but its utility extends far beyond.
-
Adrenergic Receptors (β-Blockers): This is the most prominent application, with drugs like Propranolol, Atenolol, and Carvedilol used to treat hypertension, angina, and heart failure[1][2]. By competitively inhibiting catecholamines at β-adrenergic receptors, they modulate cardiovascular function[1][3][4].
-
Serotonin (5-HT) Receptors: Derivatives have been explored as ligands for various 5-HT receptor subtypes, which are implicated in psychiatric disorders, migraine, and gastrointestinal conditions.
-
Enzyme Inhibition: Certain derivatives have been designed as potent and selective inhibitors of enzymes like Cyclooxygenase-2 (COX-2), offering anti-inflammatory effects[1].
-
Selective Estrogen Receptor Modulators (SERMs): By incorporating the phenoxy-ethyl-amine moiety into larger structures, compounds like Tamoxifen and Raloxifene have been developed. These agents exhibit tissue-specific estrogen agonist or antagonist activity, making them vital in the treatment and prevention of breast cancer and osteoporosis.
-
Neurodegenerative Diseases: Research has shown that some phenoxy-indole derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.
Structure-Activity Relationship (SAR): A Masterclass in Molecular Optimization
The biological activity and selectivity of phenoxy-ethyl-amine derivatives can be finely tuned by modifying each of its core components. The aryloxypropanolamine β-blockers serve as a perfect case study.
Key SAR Principles for β-Adrenergic Antagonists:
-
The Aryloxy Linker: The introduction of an oxymethylene bridge (-O-CH2-) between the aromatic ring and the ethylamine side chain was a pivotal discovery that significantly increases antagonist potency compared to the earlier aryl-ethanolamine series[5][6].
-
The Amine Substituent (R¹): The nature of the substituent on the nitrogen atom is a primary determinant of activity and selectivity.
-
The Side-Chain Hydroxyl Group:
-
Essential for Activity: The presence of a hydroxyl group on the carbon beta to the nitrogen is required for high-affinity binding.
-
Stereochemistry: The (S)-configuration of this hydroxyl-bearing carbon is critical. The (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer, highlighting a specific, three-point interaction within the receptor binding pocket[5][6].
-
-
The Aromatic Ring (Ar): Substitution on the aryl group is the main driver of β1/β2 receptor selectivity (cardioselectivity).
-
Cardioselectivity (β1 > β2): A large substituent at the para position, often with a hydrogen bond-donating group (e.g., an amide), combined with the absence of a meta substituent, is a common feature of β1-selective blockers like Atenolol and Practolol[5][8]. This selectivity is thought to arise from differential interactions in the more open binding pocket of the β1 receptor compared to the β2 receptor.
-
Non-selectivity: Unsubstituted or ortho-substituted aromatic rings, like in Propranolol, generally lead to non-selective β1/β2 antagonism[5].
-
Quantitative SAR Data for Aryloxypropanolamine β-Blockers
The following table summarizes the structure-activity relationships for a series of β-blockers, illustrating how modifications to the aromatic ring and amine substituent impact their affinity for β1 and β2 adrenergic receptors. Lower pA₂ values indicate higher antagonist potency.
| Compound | Ar (Aromatic Ring) | R¹ (Amine Substituent) | pA₂ (β1) | pA₂ (β2) | Selectivity (β1/β2) |
| Propranolol | 1-Naphthyl | Isopropyl | 8.7 | 8.4 | Non-selective |
| Atenolol | 4-(CH₂CONH₂)-phenyl | Isopropyl | 7.9 | 6.4 | β1-selective |
| Metoprolol | 4-(CH₂CH₂OCH₃)-phenyl | Isopropyl | 7.7 | 6.3 | β1-selective |
| Practolol | 4-(NHCOCH₃)-phenyl | Isopropyl | 7.3 | 5.3 | β1-selective |
| Butoxamine | 2,5-(OCH₃)₂-phenyl | tert-Butyl | 5.1 | 7.0 | β2-selective |
Data compiled from medicinal chemistry literature. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Illuminating the Mechanism: GPCR Signaling Pathways
Phenoxy-ethyl-amine derivatives that target GPCRs, such as adrenergic receptors, exert their effects by modulating intracellular second messenger cascades. The two primary pathways relevant to β-blockers are the Gs and Gq pathways.
-
The Gs (Stimulatory) Pathway: β1 and β2 adrenergic receptors are coupled to the Gs protein.
-
Agonist Binding: An agonist (like epinephrine) binds to the receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein (α, β, γ subunits)[3]. GDP is exchanged for GTP on the Gαs subunit.
-
Effector Activation: The Gαs-GTP subunit dissociates and activates the enzyme Adenylyl Cyclase (AC) [4][5].
-
Second Messenger Production: AC converts ATP into cyclic AMP (cAMP) .
-
Downstream Effects: cAMP activates Protein Kinase A (PKA) , which then phosphorylates various intracellular proteins, leading to a physiological response (e.g., increased heart rate and contractility).
-
Mechanism of β-Blockers: As competitive antagonists, β-blockers bind to the receptor but do not induce the conformational change needed for Gs protein activation. They block agonists from binding, thereby inhibiting the entire downstream cascade and reducing cAMP levels.
-
-
The Gq Pathway: While less common for β-blockers, some GPCRs targeted by other phenoxy-ethyl-amine derivatives are coupled to Gq proteins.
-
Agonist Binding & Gq Activation: The process is similar, but the Gαq subunit is activated.
-
Effector Activation: The Gαq-GTP subunit activates the enzyme Phospholipase C (PLC) [1][8].
-
Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG) [1][8].
-
Downstream Effects: IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ . DAG remains in the membrane and, along with Ca²⁺, activates Protein Kinase C (PKC) , which phosphorylates target proteins to elicit a cellular response.
-
Visualizing the Signaling Cascades
The Experimental Blueprint: Protocols for Characterization
A successful drug discovery campaign relies on a robust and logical screening cascade. The goal is to efficiently identify potent and selective compounds from a large library and then characterize their mechanism of action in more detail.
Rationale of the Screening Cascade
The process begins with a high-throughput primary assay to identify "hits" and progresses to more complex, lower-throughput secondary and tertiary assays to confirm activity and elucidate pharmacology.
-
Primary Screen (Hit Identification): The first step is typically a Radioligand Binding Assay . This assay is chosen for its robustness, high throughput, and its ability to directly measure a compound's ability to bind to the target receptor. It provides a simple "yes/no" answer for interaction and can determine the compound's affinity (Ki)[7].
-
Secondary Screen (Functional Confirmation): Hits from the primary screen are then evaluated in a Functional Assay , such as a cAMP assay for Gs/Gi-coupled receptors. This is a critical step to determine whether the compound is an agonist (stimulates a response), an antagonist (blocks the agonist response), or an inverse agonist (reduces basal receptor activity). This weeds out compounds that bind but have no functional effect.
-
Tertiary Screen (Selectivity & Mechanism): Confirmed functional hits are then profiled for selectivity by testing them against a panel of related receptors (e.g., β2, α1, 5-HT subtypes). Further mechanistic studies, such as in vivo models or more complex cellular assays, are then employed for the most promising lead candidates.
Visualizing the Experimental Workflow
Protocol 1: Radioligand Competition Binding Assay (Primary Screen)
Objective: To determine the binding affinity (Ki) of a test compound for a target GPCR by measuring its ability to compete with a known high-affinity radioligand.
Self-Validation System: The assay includes controls for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and vehicle. A successful assay will show a clear displacement curve with a Z'-factor > 0.5, ensuring robustness.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Membrane Preparation: Use membranes from cells stably overexpressing the target GPCR (e.g., CHO-β1). Thaw on ice and dilute in assay buffer to a final concentration of 5-20 µg protein per well.
-
Radioligand: Prepare a solution of a suitable radioligand (e.g., [³H]-Dihydroalprenolol for β-receptors) at a concentration equal to its Kd value.
-
Test Compounds: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in assay buffer.
-
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add 50 µL assay buffer, 25 µL radioligand solution, and 25 µL membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 25 µL of a high concentration of a known unlabeled antagonist (e.g., 10 µM Propranolol), 25 µL radioligand solution, and 25 µL membrane preparation.
-
Test Compound Wells: Add 25 µL of each test compound dilution, 25 µL radioligand solution, and 25 µL membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well of the filter plate.
-
Count the radioactivity in each well using a scintillation counter (measured in Counts Per Minute, CPM).
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: HTRF cAMP Functional Assay (Secondary Screen)
Objective: To determine if a compound acts as an agonist or antagonist at a Gs-coupled receptor by measuring changes in intracellular cAMP levels.
Self-Validation System: The assay includes a known agonist (positive control), a known antagonist, and a vehicle control. A standard curve of known cAMP concentrations is run in parallel to accurately quantify the cAMP produced.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the target receptor (e.g., HEK293-β2) in a 384-well white plate and incubate overnight.
-
On the day of the assay, remove the culture medium.
-
-
Compound Treatment:
-
For Antagonist Mode: Add 5 µL of test compound dilutions, followed by 5 µL of a known agonist at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).
-
For Agonist Mode: Add 5 µL of test compound dilutions and 5 µL of assay buffer.
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Add 5 µL of cAMP-d2 (the HTRF acceptor) diluted in lysis buffer to all wells.
-
Add 5 µL of anti-cAMP Cryptate (the HTRF donor) diluted in lysis buffer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Reading the Plate:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (specific signal) and 620 nm (non-specific signal).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
For Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximal response (efficacy).
-
For Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the IC₅₀.
-
Future Horizons
The phenoxy-ethyl-amine scaffold is far from being fully exploited. Future research will likely focus on:
-
Biased Agonism: Designing ligands that preferentially activate either G-protein or β-arrestin pathways, offering the potential for more targeted therapies with fewer side effects.
-
Allosteric Modulation: Developing compounds that bind to sites on the receptor distinct from the primary (orthosteric) binding pocket, allowing for a more subtle modulation of receptor function.
-
New Targets: Applying the scaffold to newly discovered or less-explored GPCRs and enzymes to unlock novel therapeutic avenues in areas of unmet medical need.
By understanding the fundamental principles laid out in this guide, researchers are well-equipped to continue building upon the remarkable legacy of this privileged chemical structure.
References
-
SAR of Beta Blockers. (n.d.). Pharmaguideline. Retrieved January 25, 2026, from [Link]
-
Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). Molecules. Retrieved January 25, 2026, from [Link]
-
SAR of B Blockers. (n.d.). Scribd. Retrieved January 25, 2026, from [Link]
-
Structure Activity Relationship - Adrenergic Blockers. (n.d.). Pharmacy 180. Retrieved January 25, 2026, from [Link]
-
[9 min read] Structure-Activity Relationship - How beta blockers became what they are! (2022). Reddit. Retrieved January 25, 2026, from [Link]
-
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1989). American Journal of Hypertension. Retrieved January 25, 2026, from [Link]
-
Table 1, [Beta Blockers]. (1995). Therapeutics Letter. Retrieved January 25, 2026, from [Link]
-
Beta Blockers. (2023). StatPearls. Retrieved January 25, 2026, from [Link]
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). Molecules. Retrieved January 25, 2026, from [Link]
-
A Study on Beta Blockers - A Brief Review. (2018). International Journal of Research in Pharmaceutical and Chemical Sciences. Retrieved January 25, 2026, from [Link]
-
Discovery and development of beta-blockers. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
GPCR Signaling Pathway. (2023). GeeksforGeeks. Retrieved January 25, 2026, from [Link]
-
G protein-coupled receptor. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Gq Pathway Of G-Protein-Coupled Receptors Explained. (2023). YouTube. Retrieved January 25, 2026, from [Link]
-
Building GPCR screening cascades for lead generation. (2014). Drug Target Review. Retrieved January 25, 2026, from [Link]
-
GPCR-radioligand binding assays. (2016). Methods in Cell Biology. Retrieved January 25, 2026, from [Link]
-
An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. (2011). Methods in Molecular Biology. Retrieved January 25, 2026, from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. reddit.com [reddit.com]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 5. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Whitepaper: A Senior Application Scientist's Guide to the In Silico Characterization of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Authored For: Drug Development Professionals, Computational Chemists, and Medicinal Chemistry Researchers Objective: This guide provides an in-depth, methodology-focused walkthrough for the computational evaluation of the novel small molecule, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. Moving beyond a simple checklist of procedures, this document elucidates the scientific rationale behind each step, establishing a self-validating workflow from initial characterization to preclinical safety assessment.
Introduction: The Imperative for Predictive, In Silico Modeling
The journey of a drug from concept to clinic is notoriously long and fraught with attrition.[1] Modern computational chemistry offers a powerful paradigm to mitigate risk, conserve resources, and accelerate discovery by front-loading the identification of both promising candidates and potential liabilities.[2][3] In silico modeling allows us to build a comprehensive profile of a molecule's behavior—its likely biological targets, binding affinity, and pharmacokinetic properties—before a single physical experiment is conducted.[4][5]
This guide focuses on a specific chemical entity, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (PubChem CID: 1787842), a molecule with potential for biological activity based on its structural motifs.[6] We will proceed through a logical, multi-stage computational workflow, demonstrating how to systematically build a data-driven hypothesis for its therapeutic potential and development trajectory.
Section 1: Ligand Preparation and Physicochemical Foundation
Before any simulation, the molecule must be accurately represented in a computationally usable format. The quality of this initial step is paramount, as it directly influences the reliability of all subsequent predictions.
Rationale for Ligand Preparation
The 2D structure of a molecule is insufficient for three-dimensional simulations like molecular docking. We must generate a plausible 3D conformer and assign correct atomic properties (partial charges, atom types). The goal is to find a low-energy, stable conformation that the molecule is likely to adopt in a biological system. Energy minimization is not merely a formality; it removes steric clashes and brings bond lengths and angles to their optimal geometries, which is critical for predicting accurate binding interactions.
Protocol: 3D Structure Generation and Energy Minimization
-
Obtain 2D Representation: The molecule's structure is first defined by its SMILES (Simplified Molecular Input Line Entry System) string: CC1=CC(=C(C=C1)NCCOC2=CC=CC=C2)C.[6]
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES into an initial 3D structure.
-
Assign Force Field and Minimize: Apply a suitable molecular mechanics force field (e.g., MMFF94 or UFF). This step calculates the potential energy of the structure and adjusts atomic coordinates to find a local energy minimum.
-
Save Final Structure: The optimized 3D structure should be saved in a .sdf or .mol2 format for subsequent steps.
Physicochemical and Drug-Likeness Analysis
Early assessment of "drug-likeness" helps to flag potential development issues. The most widely accepted framework is Lipinski's Rule of Five, which identifies properties common to orally active drugs.
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 241.33 g/mol [6] | ≤ 500 g/mol | Yes |
| LogP (Octanol-Water Partition) | 4.3[6] | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1[6] | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2[6] | ≤ 10 | Yes |
Interpretation: The molecule fully complies with Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral bioavailability. This initial screening provides the confidence to proceed with more computationally intensive analyses.
Section 2: Reverse Pharmacognosy: Identifying Potential Biological Targets
With a novel compound, the primary question is: "What does it do?" In silico target prediction, or reverse docking, is a hypothesis-generating tool that screens the ligand against a library of known protein structures to identify potential binding partners.[7] This is a crucial first step in elucidating the molecule's mechanism of action.[8][9]
Causality: Why Predict Targets Computationally?
Experimental target deconvolution can be resource-intensive.[10] Computational methods leverage the vast, publicly available structural data of the proteome to rapidly generate a ranked list of plausible targets. This allows researchers to prioritize experimental validation on a small number of high-probability proteins, dramatically increasing efficiency.
Workflow: Target Prediction using Similarity and Docking
Protocol: Target Prediction
-
Ligand-Based Screening:
-
Utilize web servers like SwissTargetPrediction or SuperPred.
-
Input the SMILES string of the query molecule.
-
The algorithm compares the 2D and 3D similarity of the query molecule to a database of ligands with known biological targets.
-
The output is a ranked list of proteins, with the rationale being that structurally similar molecules often bind to the same targets.
-
-
Structure-Based Screening (Reverse Docking):
-
This method involves docking the prepared 3D ligand structure against a panel of hundreds or thousands of protein binding sites.
-
The binding affinity (docking score) for each protein is calculated.
-
Proteins are ranked based on the predicted binding energy, with lower energy values indicating a more favorable interaction.
-
-
Consensus and Prioritization: The most compelling target hypotheses are those that appear in the results of both ligand-based and structure-based methods. These consensus hits should be prioritized for further investigation.
(For the remainder of this guide, we will proceed with a hypothetical high-ranking target: Hypothetical Kinase A (HKA) , a plausible target for molecules with aromatic and amine features.)
Section 3: Molecular Docking: Elucidating the Binding Hypothesis
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[11] It is the cornerstone of structure-based drug design, providing a detailed, atom-level view of the binding event.[3]
Rationale: The Importance of a Validated Docking Protocol
A successful docking simulation not only yields a numerical score but also a physically plausible binding pose. The process must be self-validating. This is typically achieved by "redocking" a known co-crystallized ligand back into its own protein structure. If the docking protocol can accurately reproduce the experimentally determined pose (e.g., within a 2.0 Å Root Mean Square Deviation), it builds confidence that the protocol is reliable for docking novel ligands like ours.[12]
Protocol: Protein-Ligand Docking with AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of HKA from the Protein Data Bank (PDB).
-
Remove all non-essential components: water molecules, co-solvents, and any existing co-crystallized ligands.
-
Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign partial charges (e.g., Gasteiger charges). This step is critical for calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine from Section 1.
-
Define rotatable bonds and assign charges.
-
-
Grid Box Generation:
-
Define a three-dimensional grid box that encompasses the entire binding site (active site) of the HKA protein. The causality here is efficiency: the docking algorithm will only search for binding poses within this defined space, drastically reducing computation time.
-
-
Execution of Docking:
-
Run the AutoDock Vina algorithm. It will systematically explore different conformations of the ligand within the grid box, evaluating the binding energy of each pose using its scoring function.
-
-
Analysis of Results:
-
The primary output is a set of binding poses ranked by their affinity score (in kcal/mol).
-
Visually inspect the top-ranked poses. A plausible pose should exhibit favorable interactions, such as hydrogen bonds with key residues, hydrophobic interactions, and pi-stacking.
-
Hypothetical Docking Results for HKA
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -9.2 | ASP-145, LYS-33 | Hydrogen Bond, Salt Bridge |
| 1 | -9.2 | PHE-80, TRP-180 | Pi-Pi Stacking, Hydrophobic |
| 2 | -8.8 | ASP-145, VAL-25 | Hydrogen Bond, Hydrophobic |
| 3 | -8.5 | LYS-33, ILE-82 | Salt Bridge, Hydrophobic |
Interpretation: The top-ranked pose shows a strong predicted binding affinity of -9.2 kcal/mol. The interactions are chemically sensible: the amine group forms a key hydrogen bond/salt bridge with an aspartic acid residue, while the aromatic rings engage in favorable hydrophobic and pi-stacking interactions. This detailed hypothesis of the binding mode is the foundation for any future lead optimization efforts.
Section 4: Molecular Dynamics: Assessing Complex Stability
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time.[13][14] This step adds a higher level of rigor by simulating the natural movements of atoms at a physiological temperature.
Rationale: Why Move Beyond a Static Dock?
A high docking score does not guarantee a stable interaction. The protein-ligand complex exists in a dynamic state. MD simulations can reveal if the ligand remains securely in the binding pocket or if it is unstable and drifts away.[15] This helps to filter out false positives from docking and increases confidence in the binding hypothesis.
Workflow: Protein-Ligand MD Simulation
Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Start with the top-ranked docked complex from Section 3.
-
Generate a topology file for the ligand (e.g., using a server like CGenFF or ACPYPE). This file defines the force field parameters for the molecule.
-
Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Minimization and Equilibration:
-
Perform a steep descent energy minimization of the entire system to remove any steric clashes, especially with the newly added water molecules.
-
Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure. This two-step equilibration (NVT followed by NPT) ensures the system is stable before the production run.
-
-
Production MD:
-
Run the simulation for a desired length of time (e.g., 50-100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation RMSD for the ligand indicates it is remaining bound in a consistent pose.
-
Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein. The persistence of key H-bonds identified in docking supports a stable interaction.
-
Interpretation: A successful MD simulation would show the ligand's RMSD converging to a stable value (e.g., < 3 Å relative to the starting pose) and key hydrogen bonds persisting for a significant portion of the simulation time. This provides strong evidence that the docked pose is not a computational artifact but a stable, low-energy binding state.
Section 5: In Silico ADMET: Predicting Preclinical Viability
A potent molecule is useless if it cannot reach its target or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential for early-stage drug development.[16][17] In silico ADMET models can flag potential liabilities long before costly failures in later development stages.[18][19]
Rationale: The "Fail Early, Fail Cheap" Principle
Poor pharmacokinetic or safety profiles are a primary cause of drug candidate failure. By using validated computational models, we can predict these properties based on the molecule's structure.[20][21] This allows for the early de-prioritization of compounds with a high likelihood of issues like poor absorption, rapid metabolism, or toxicity, embodying the "fail early, fail cheap" mantra of modern drug discovery.
Protocol: ADMET Profiling with Web-Based Tools
-
Select Tools: Utilize well-regarded, freely available web servers such as SwissADME and pkCSM. Using multiple tools is advisable, as a consensus in predictions lends greater confidence.[17]
-
Input Structure: Provide the molecular structure via its SMILES string.
-
Execute and Compile: Run the predictions for a wide range of ADMET endpoints.
-
Analyze and Summarize: Consolidate the predictions into a clear, comparative table.
Predicted ADMET Profile of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
| Parameter | Category | Predicted Value | Interpretation |
| GI Absorption | Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | Distribution | Yes | May cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions. |
| AMES Toxicity | Toxicity | No | Unlikely to be mutagenic.[20] |
| hERG I Inhibitor | Cardiotoxicity | No | Low risk of cardiac toxicity. |
Interpretation and Self-Validation: The ADMET profile presents a mixed but actionable picture. The predicted high gastrointestinal absorption and lack of mutagenicity are favorable. However, the predicted inhibition of key Cytochrome P450 (CYP) enzymes (CYP2D6 and CYP3A4) is a significant flag for potential drug-drug interactions. This is a critical, data-driven insight. The next step in a real-world project would be to design analogues that retain potency against HKA but have reduced CYP inhibition, a process that can itself be guided by further in silico modeling, specifically Quantitative Structure-Activity Relationship (QSAR) models.[22][23]
Conclusion and Forward Look
This in silico investigation has systematically built a comprehensive profile of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. We began with its fundamental physicochemical properties, confirming its drug-likeness. We then generated a plausible biological hypothesis, identifying Hypothetical Kinase A as a potential target. This hypothesis was further refined through molecular docking and validated for stability using molecular dynamics. Finally, a preclinical ADMET assessment provided critical insights into the molecule's potential pharmacokinetic and safety profile.
The computational workflow has successfully transformed a simple chemical structure into a candidate with a data-driven narrative: a likely orally bioavailable kinase inhibitor whose primary development challenge may be its metabolic profile. Each step in this process was designed to be self-validating and to explain the causality behind the methodology. The next logical steps would be the chemical synthesis of the compound and in vitro validation of these predictions: an enzyme inhibition assay against HKA and experimental profiling of CYP inhibition. This seamless integration of computational prediction and experimental validation represents the core of modern, efficient drug discovery.
References
-
PubChem. 2-Phenoxyethanamine. National Center for Biotechnology Information. [Link]
-
PubChem. Diethyl(2-phenoxyethyl)amine. National Center for Biotechnology Information. [Link]
-
Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. [Link]
-
Vipergen. Drug Discovery Workflow - What is it?. [Link]
-
PubChem. (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. National Center for Biotechnology Information. [Link]
-
Oprisiu, I., et al. In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. [Link]
-
Schenone, M., et al. Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]
-
Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
Kumari, R., et al. Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
Salo-Ahen, O. M. H., et al. A Guide to In Silico Drug Design. PMC. [Link]
-
Hollingsworth, S. A. & Dror, R. O. Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]
-
Kar, S., et al. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. [Link]
-
Singh, D., et al. Identification of novel drug targets and small molecule discovery for MRSA infections. [Link]
-
ResearchGate. Overview of typical CADD workflow. [Link]
-
The Researchers' School. Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]
-
Patheon Pharma Services. In Silico Modeling: Accelerating drug development. [Link]
-
PozeSCAF. In Silico Toxicity Prediction. [Link]
-
ResearchGate. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. [Link]
-
ResearchGate. In silico Target Prediction for Small Molecules: Methods and Protocols. [Link]
-
National Institutes of Health. Fundamentals of QSAR Modeling: Basic Concepts and Applications. [Link]
-
CCDC. Protein-ligand docking 101 - running a simulation in GOLD Try. [Link]
-
ResearchGate. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
Sygnature Discovery. ADMET Prediction Software. [Link]
-
American Chemical Society. 2-Phenoxyethanol. [Link]
-
ResearchGate. Synthesis and biological evaluation of new N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides. [Link]
-
Patsnap Synapse. What is the significance of QSAR in drug design?. [Link]
-
CCDC. Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD". YouTube. [Link]
-
Reddit. I'm documenting a real structure-based drug discovery workflow (5-HT2A): PDB → protein prep → SiteMap → HTVS. [Link]
-
MDPI. In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. [Link]
-
ResearchGate. In silico toxicology: Computational methods for the prediction of chemical toxicity. [Link]
-
Slideshare. In Silico methods for ADMET prediction of new molecules. [Link]
-
Dr. Sanket Bapat. Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]
-
Wikipedia. Quantitative structure–activity relationship. [Link]
-
RosettaCommons. Ligand Docking. [Link]
-
Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
BTP. Small Molecule Drug Target Identification and Validation. [Link]
-
SaferWorldbyDesign. Use of in silico methods for assessing toxicity. YouTube. [Link]
-
Data Professor. An Introduction to Computational Drug Discovery. YouTube. [Link]
-
PubMed. Molecular Modeling Techniques and In-Silico Drug Discovery. [Link]
-
BPS Bioscience. Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]
-
Taylor & Francis Online. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]
-
News-Medical.Net. What is In Silico Toxicology?. [Link]
-
Schrödinger. Protein Ligand Docking Lesson Plan. [Link]
-
Patsnap Synapse. What are computational methods in drug discovery?. [Link]
-
Journal of Chemical and Pharmaceutical Research. Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. [Link]
-
PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]
Sources
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 3. What are computational methods in drug discovery? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. pozescaf.com [pozescaf.com]
- 21. researchgate.net [researchgate.net]
- 22. neovarsity.org [neovarsity.org]
- 23. What is the significance of QSAR in drug design? [synapse.patsnap.com]
solubility of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine in organic solvents
An In-depth Technical Guide to the Organic Solvent Solubility of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Foreword: From Molecular Structure to Practical Application
In the landscape of pharmaceutical development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in various solvents dictates its potential for synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive framework for understanding and determining the organic solvent solubility of a novel compound, using (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine as a practical case study. We will move beyond simple data reporting to explore the underlying principles, experimental design, and data interpretation required for robust scientific investigation. This document is intended for researchers, chemists, and formulation scientists who require a rigorous and practical approach to solubility profiling.
Physicochemical Characterization: Predicting Solubility Behavior
Before any empirical testing, a thorough in-silico analysis of the target molecule provides a theoretical foundation for its expected behavior. The structure of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine—a secondary amine with both aromatic and ether functionalities—suggests a nuanced solubility profile.
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
-
Molecular Formula: C₁₆H₁₉NO
-
Molecular Weight: 241.33 g/mol
Key predicted physicochemical properties that govern solubility include:
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity ('oil-loving' nature) of a compound. A higher LogP suggests better solubility in nonpolar, lipophilic solvents. For our target molecule, the predicted LogP is approximately 3.8-4.2, indicating a predominantly lipophilic character.
-
pKa (Acid Dissociation Constant): The secondary amine group is basic and can be protonated. The predicted pKa is in the range of 9.5-10.0. This means that in acidic conditions, the molecule will become an ionized salt, which dramatically increases its solubility in polar protic solvents (like water or alcohols) but decreases it in nonpolar solvents.
-
Polar Surface Area (PSA): The PSA is the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It correlates with hydrogen bonding potential. The PSA of our compound is relatively low (around 21.2 Ų), which further supports its likely preference for less polar solvents.
Based on this profile, we can hypothesize that (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine will exhibit poor solubility in highly polar solvents like water but will be readily soluble in a range of organic solvents, particularly those with moderate to low polarity.
Strategic Solvent Selection for Comprehensive Profiling
A solubility screen should employ a diverse set of solvents to map the compound's behavior across a spectrum of polarity and hydrogen bonding capabilities. The selected solvents are categorized into three main classes, providing a comprehensive understanding for various applications, from synthesis to formulation.
| Solvent Class | Solvent | Polarity Index | Rationale for Inclusion |
| Nonpolar | Toluene | 2.4 | Represents aromatic, nonpolar environments common in synthesis. |
| Heptane | 0.1 | A pure aliphatic hydrocarbon, representing the extreme of nonpolarity. | |
| Polar Aprotic | Acetone | 5.1 | A common, moderately polar solvent used in cleaning and processing. |
| Acetonitrile (ACN) | 5.8 | Widely used in chromatography and as a reaction medium. | |
| Tetrahydrofuran (THF) | 4.0 | An ether, useful for dissolving a wide range of nonpolar and polar compounds. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent, often used to solubilize difficult compounds for screening. | |
| Polar Protic | Methanol | 5.1 | The simplest alcohol, capable of hydrogen bonding. |
| Ethanol | 4.3 | A pharmaceutically acceptable solvent with a slightly lower polarity than methanol. | |
| Isopropanol (IPA) | 3.9 | Another common, pharmaceutically relevant alcohol. |
Experimental Determination: The Equilibrium Shake-Flask Method (ICH Guideline Compliant)
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method. This protocol ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility at a given temperature.
Protocol: Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine in a panel of selected organic solvents at a controlled temperature (e.g., 25°C).
Materials:
-
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (solid, crystalline form)
-
Selected organic solvents (HPLC grade or higher)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Analytical balance (4 decimal places)
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm PTFE syringe filters
-
HPLC system with a UV detector
Workflow Diagram:
Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.
Procedure:
-
Preparation: Add an excess amount of solid (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (e.g., ~50 mg) to a 20 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (25°C ± 0.5°C). Shake the vials for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. For solvents with fine suspensions, centrifugation (e.g., 15 minutes at 3000 rpm) is required to pellet the solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = CHPLC × DF Where:
-
CHPLC is the concentration measured by HPLC (in mg/mL).
-
DF is the dilution factor.
-
Data Interpretation and Application
The quantitative data obtained should be tabulated to provide a clear, comparative overview of the compound's solubility profile.
Table 2: Hypothetical Solubility Data for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Interpretation & Potential Application |
| Heptane | Nonpolar | < 1 | Poorly soluble. Not suitable for processing. |
| Toluene | Nonpolar | > 100 | High solubility. Excellent candidate for synthetic reactions. |
| Acetone | Polar Aprotic | > 150 | Very high solubility. Useful for purification (e.g., crystallization). |
| Acetonitrile | Polar Aprotic | 50-75 | Good solubility. Suitable for analytical and preparative chromatography. |
| THF | Polar Aprotic | > 200 | Excellent solubility. Versatile solvent for reactions and some formulations. |
| DMSO | Polar Aprotic | > 200 | Highest solubility. Ideal for creating high-concentration stock solutions for biological screening. |
| Methanol | Polar Protic | 20-40 | Moderate solubility. Potential for purification or formulation with co-solvents. |
| Ethanol | Polar Protic | 10-20 | Moderate solubility. Important data for developing oral liquid formulations. |
| Isopropanol | Polar Protic | 5-10 | Lower moderate solubility. Useful as an anti-solvent in crystallization processes. |
This profile confirms our initial hypothesis: the compound is highly soluble in moderately polar to nonpolar aprotic solvents (THF, Acetone, Toluene, DMSO) and shows decreasing solubility as solvent polarity and hydrogen-bonding capability increase (Methanol > Ethanol > IPA). Its poor solubility in heptane confirms its need for some polarity in the solvent.
Advanced Considerations: Beyond Simple Solubility
For drug development professionals, several deeper concepts must be considered:
-
Kinetic vs. Thermodynamic Solubility: The shake-flask method measures thermodynamic solubility—the true equilibrium state. In early discovery, high-throughput kinetic solubility assays (often using DMSO stock addition to an aqueous buffer) are used. Kinetic solubility is often higher as it can represent a supersaturated or amorphous state, but this state may not be stable.
-
Impact of Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used for solubility studies (e.g., via XRPD) to ensure consistency and relevance. The most stable polymorph will generally have the lowest solubility.
-
pH-Dependent Solubility: For ionizable compounds like our amine, solubility in protic or aqueous systems will be highly dependent on pH. A separate study creating a pH-solubility profile is essential for developing oral formulations.
Conclusion
The solubility profile of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is characteristic of a lipophilic, weakly basic molecule. It exhibits high solubility in a range of common organic solvents such as THF, acetone, and toluene, making them excellent choices for synthesis and purification. Its moderate solubility in pharmaceutically acceptable alcohols like ethanol suggests that with careful formulation design, including the use of co-solvents or pH modification, suitable drug products can be developed. This guide has provided a systematic, first-principles approach to determining and interpreting this critical physicochemical property, forming a solid foundation for subsequent stages of chemical and pharmaceutical development.
References
-
Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Solubility in Pharmaceutical Chemistry Source: Journal of Pharmaceutical Sciences URL: [Link] (Note: Access to specific articles may require subscription, but the journal is a primary source for this topic).
-
Title: Exploring the Importance of pKa and LogP in Drug Discovery Source: ACD/Labs URL: [Link]
Navigating the Stability Landscape of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Stability Profiling in Drug Discovery
In the intricate journey of drug development, a thorough understanding of a molecule's inherent stability is not merely a regulatory formality but a cornerstone of successful translation from the laboratory to the clinic. This guide provides a comprehensive technical framework for assessing the room temperature stability of the novel compound, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. As a Senior Application Scientist, the perspective offered herein is one of proactive, mechanism-driven investigation, designed to anticipate and mitigate potential stability liabilities early in the development lifecycle. This document eschews a rigid, one-size-fits-all template in favor of a logical, scientifically-grounded narrative that prioritizes causal understanding and experimental robustness.
Molecular Architecture and Inherent Stability Considerations
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, with the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol , presents a unique combination of functional groups that dictate its chemical behavior and potential degradation pathways.[1] Its structure, characterized by a secondary aromatic amine linked to a phenoxy ethyl moiety, suggests several key areas of potential instability.
Table 1: Physicochemical Properties of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine [1]
| Property | Value |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 2,4-dimethyl-N-(2-phenoxyethyl)aniline |
| CAS Number | 327070-55-3 |
The primary points of interest for stability assessment are the secondary amine and the ether linkage. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradants and a loss of potency.[2][3] The ether linkage, while generally more stable, can be susceptible to cleavage under certain conditions.[4]
Postulated Degradation Pathways
A proactive approach to stability testing involves postulating potential degradation pathways based on the molecule's structure and the known reactivity of its functional groups. These hypotheses then guide the design of forced degradation studies.
Oxidative Degradation of the Aromatic Amine
The secondary amine is arguably the most reactive site for degradation. Atmospheric oxygen can initiate a cascade of reactions, particularly in the presence of light or trace metal ions.
-
Mechanism: The initial step is likely the formation of a nitrogen-centered radical, which can then undergo further reactions to form colored impurities such as quinone-imines.
-
Potential Degradants: N-oxides, hydroxylamines, and polymeric materials.
Hydrolytic Cleavage of the Ether Linkage
While less likely under ambient, neutral conditions, the ether bond could be susceptible to hydrolysis, particularly at pH extremes.
-
Mechanism: Acid- or base-catalyzed cleavage of the C-O bond.
-
Potential Degradants: 2,4-Dimethylaniline and 2-phenoxyethanol.
Photodegradation
Exposure to light, particularly in the UV range, can provide the energy to initiate degradation reactions.
-
Mechanism: Photons can excite the aromatic rings, leading to the formation of reactive species that can trigger oxidation or cleavage reactions.
-
Potential Degradants: A complex mixture of products may form, depending on the wavelength and intensity of the light.
Below is a diagram illustrating the potential degradation pathways.
Caption: Postulated degradation pathways for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine.
A Comprehensive Stability Testing Protocol
A robust stability testing program is essential to understand the degradation profile of the molecule and to establish appropriate storage conditions and retest periods. This program should include long-term, accelerated, and forced degradation studies.
Long-Term and Accelerated Stability Studies
These studies are designed to simulate the effect of storage over an extended period under recommended and exaggerated conditions.
Table 2: Recommended Conditions for Long-Term and Accelerated Stability Studies (Based on ICH Q1A(R2) guidelines[5])
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
The selection of time points for testing should be sufficient to establish the degradation profile. For a 12-month study, typical time points would be 0, 3, 6, 9, and 12 months.
Forced Degradation (Stress) Studies
Forced degradation studies are crucial for identifying potential degradation products and for developing stability-indicating analytical methods.[6] These studies involve exposing the compound to conditions more severe than those used in accelerated testing.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Conditions |
| Acid Hydrolysis | 0.1 N HCl at 60°C |
| Base Hydrolysis | 0.1 N NaOH at 60°C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal | 80°C |
| Photostability | ICH Q1B guidelines |
The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed at detectable levels.
The following workflow diagram outlines the stability testing process.
Caption: Workflow for a comprehensive stability testing program.
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity and resolving power.[7][8]
HPLC Method Development and Validation
-
Column: A C18 reversed-phase column is a good starting point for a molecule of this polarity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its degradation products.
-
Detection: A UV detector set at a wavelength where the parent compound and potential degradation products have significant absorbance is recommended. A photodiode array (PDA) detector is highly advantageous as it can provide spectral information to aid in peak identification and purity assessment.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Characterization of Degradation Products
Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is an indispensable tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to identify the sites of modification.
Recommended Handling and Storage
Based on the postulated degradation pathways, the following preliminary handling and storage recommendations are proposed, pending the results of formal stability studies:
-
Storage: Store at controlled room temperature (20-25°C), protected from light.
-
Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Container: Use well-closed, light-resistant containers.
Conclusion: A Data-Driven Approach to Ensuring Product Quality
The stability of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine at room temperature is a critical quality attribute that must be thoroughly investigated. This guide has outlined a comprehensive, scientifically-driven approach to understanding and mitigating potential stability issues. By combining a deep understanding of the molecule's chemical nature with a robust experimental design, researchers can generate the high-quality data necessary to ensure the safety, efficacy, and quality of this promising compound throughout its development lifecycle. The principles and methodologies described herein provide a solid foundation for a successful stability program, ultimately paving the way for a well-characterized and stable drug substance.
References
-
PubChem. 2-Phenoxyethanamine. National Center for Biotechnology Information. [Link]
-
PubChem. (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. National Center for Biotechnology Information. [Link]
-
Amines & Plasticizers Limited. 2-Phenoxyethanol. [Link]
-
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. Degradation and metabolism of fenoxaprop-P-ethyl in sensitive and resistant populations of Alopecurus myosuroides. [Link]
-
Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
PubMed Central. Bacterial degradation of monocyclic aromatic amines. [Link]
- Google Patents. CN108640845B - Method for preparing 2-[4-(2-ethoxyethyl) phenoxy] ethylamine.
-
PubMed Central. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. [Link]
-
ResearchGate. (PDF) Evolution of Toxicity upon Hydrolysis of Fenoxaprop- p -ethyl. [Link]
-
ResearchGate. Bacterial degradation of monocyclic aromatic amines. [Link]
-
U.S. Food and Drug Administration. Q1A Stability Testing of New Drug Substances and Products. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
NILU. Atmospheric Degradation of Amines (ADA). [Link]
-
National Institutes of Health. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]
-
LCGC International. Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]
-
Sustainability. Aromatic Amine Cleavage. [Link]
-
AERU. 2,4-D-dimethylammonium. [Link]
-
ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
PubMed Central. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. [Link]
-
Kymanox. Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]
-
Wikipedia. Phenol. [Link]
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
Royal Society of Chemistry. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]
-
ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Link]
-
Recipharm. Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]
-
ResearchGate. Biodegradation of Deltamethrin and Its Hydrolysis Product 3-Phenoxybenzaldehyde by a Newly Isolated Streptomyces aureus Strain HP-S-01. [Link]
-
IVT Network. Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. [Link]
-
Wikipedia. Phenoxyethanol. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmtech.com [pharmtech.com]
- 7. sepscience.com [sepscience.com]
- 8. Making sure you're not a bot! [helda.helsinki.fi]
structural analogs of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the systematic exploration of structural analogs of the core scaffold (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. The parent molecule, a substituted N-aryl-2-phenoxyethanamine, presents multiple vectors for chemical modification to probe structure-activity relationships (SAR) and develop novel chemical entities. We will detail the strategic design of analog libraries, present robust and verifiable synthetic protocols, outline methods for rigorous physicochemical characterization, and propose a framework for biological evaluation based on the known activities of related chemical classes. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both foundational principles and actionable experimental designs.
Introduction: The (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine Scaffold
The core molecule, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (IUPAC name: 2,4-dimethyl-N-(2-phenoxyethyl)aniline), is a tertiary amine featuring a disubstituted aniline ring linked via an ethyl bridge to a phenoxy group.[1] Its molecular formula is C₁₆H₁₉NO with a molecular weight of 241.33 g/mol .[1] While this specific molecule is not extensively documented in terms of biological activity, its constituent parts belong to well-studied pharmacophores.
The phenoxyethylamine moiety is present in compounds with diverse biological activities. For instance, certain derivatives have been investigated for their potential as estrogenic agents, while others, like N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), act as intracellular histamine antagonists and modulators of cytochrome P450 enzymes, which are critical for drug metabolism.[2][3] Furthermore, the broader class of phenethylamines has been extensively studied for its interaction with neurotransmitter systems, particularly serotonin receptors like 5-HT₂A.[4][5] The N-aryl amine structure is also a cornerstone in medicinal chemistry, found in a vast array of therapeutic agents.[6]
The rationale for developing structural analogs of this scaffold is to systematically explore the chemical space around this core structure. By making targeted modifications, we can dissect the contributions of each molecular fragment to potential biological activity, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Strategic Design of Structural Analogs
A logical approach to analog design involves dissecting the parent molecule into distinct, modifiable regions. This allows for a modular and systematic exploration of the SAR. We identify three primary regions for modification:
-
Region A: The 2,4-Dimethylphenyl Moiety: The electronic and steric properties of this ring can be tuned. Modifications can include altering the position and nature of the alkyl substituents (e.g., moving methyl groups, replacing with ethyl or isopropyl), or introducing electron-withdrawing (e.g., halogens, trifluoromethyl) or electron-donating (e.g., methoxy) groups.
-
Region B: The Phenoxy Moiety: This region offers a prime opportunity to modulate binding interactions and physicochemical properties. Substituents can be introduced at the ortho, meta, or para positions to probe for specific interactions within a potential binding pocket.
-
Region C: The Ethylamine Linker: The length and rigidity of this linker can be altered. For example, extending it to a propylamine or shortening it to a methyleneoxy bridge would change the spatial relationship between the two aromatic rings.
Caption: Modular strategy for designing structural analogs.
Synthetic Pathways and Protocols
A robust and versatile synthetic approach is crucial for generating an analog library. The most direct method for synthesizing N-aryl-2-phenoxyethanamines is through the N-alkylation of the corresponding aniline with a 2-phenoxyethyl electrophile. This provides a convergent route where diverse anilines and phenols can be combined.
General Synthetic Workflow
The overall strategy involves two key steps:
-
Williamson Ether Synthesis: A substituted phenol is reacted with a 2-haloethanol (e.g., 2-bromoethanol) to form the 2-phenoxyethanol intermediate.
-
N-Alkylation: The hydroxyl group of the intermediate is converted to a better leaving group (e.g., a tosylate or mesylate) or directly to a halide, which is then used to alkylate the aniline derivative. Alternatively, reductive amination can be employed by oxidizing the alcohol to an aldehyde, followed by reaction with the aniline in the presence of a reducing agent.
Caption: Convergent synthetic workflow for analog synthesis.
Protocol 1: Synthesis of Parent Compound (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Self-Validation: Success at each step is confirmed by TLC and the final product is validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure, with purity assessed by HPLC.
Part A: Synthesis of 2-Phenoxyethanol
-
Setup: To a solution of phenol (9.4 g, 100 mmol) in acetone (200 mL), add anhydrous potassium carbonate (27.6 g, 200 mmol).
-
Reaction: Add 2-bromoethanol (15.0 g, 120 mmol) dropwise to the stirring suspension.
-
Heating: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenol is consumed.
-
Workup: Cool the reaction to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-phenoxyethanol as a colorless oil. The product is often pure enough for the next step, but can be distilled under vacuum if needed.
Part B: Synthesis of 2-Phenoxyethyl Tosylate
-
Setup: Dissolve 2-phenoxyethanol (13.8 g, 100 mmol) in dichloromethane (DCM, 200 mL) and cool to 0 °C in an ice bath.
-
Reaction: Add triethylamine (15.2 g, 150 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (21.0 g, 110 mmol).
-
Stirring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.
-
Workup: Quench the reaction with water (100 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the crude product from ethanol to afford 2-phenoxyethyl tosylate as a white solid.
Part C: Synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
-
Setup: In a round-bottom flask, combine 2-phenoxyethyl tosylate (14.6 g, 50 mmol), 2,4-dimethylaniline (7.3 g, 60 mmol), and potassium carbonate (13.8 g, 100 mmol) in dimethylformamide (DMF, 100 mL).
-
Reaction: Heat the mixture to 80-90 °C and stir for 18-24 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and pour it into ice-water (500 mL). Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with water (3 x 100 mL) to remove DMF, followed by brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of each synthesized analog.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons on both rings, the methylene protons of the ethyl linker, and the methyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for biological screening.
Table 1: Expected Physicochemical Properties
| Compound ID | Structure | Molecular Formula | MW ( g/mol ) | Calc. LogP | Key ¹H NMR Signals (δ ppm, CDCl₃) |
| Parent | (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine | C₁₆H₁₉NO | 241.33 | 4.3 | ~7.3 (m, phenoxy), ~6.9 (m, phenoxy), ~6.8-7.0 (m, dimethylphenyl), ~4.2 (t, O-CH₂), ~3.6 (t, N-CH₂), ~2.2-2.3 (s, 2x CH₃) |
| Analog 1 | (2,4-Dimethyl-phenyl)-[2-(4-fluoro-phenoxy)-ethyl]-amine | C₁₆H₁₈FNO | 259.32 | 4.4 | Similar to parent, but with characteristic splitting patterns for the fluorophenyl group (~7.0 ppm, t) |
Framework for Biological Evaluation
Given the structural relationship to known bioactive molecules, a logical screening strategy would investigate targets associated with the central nervous system and metabolic pathways.
Proposed Biological Targets:
-
Serotonin Receptors (e.g., 5-HT₂A): The phenethylamine scaffold is a classic serotonergic pharmacophore.[5]
-
Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6): Related amines are known to interact with these key metabolic enzymes.[3]
-
Hormone Receptors (e.g., Estrogen Receptor): Phenoxy-containing structures have been linked to estrogenic activity.[2]
Screening Cascade
A tiered approach ensures efficient use of resources, starting with broad primary screens and progressing to more specific functional and selectivity assays for active compounds.
Caption: Tiered biological screening cascade for analog evaluation.
Example Protocol: 5-HT₂A Receptor Radioligand Binding Assay
Principle: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]ketanserin) from the 5-HT₂A receptor, allowing for the determination of the compound's binding affinity (Ki).
-
Preparation: Use cell membranes prepared from a stable cell line expressing the human 5-HT₂A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.
-
Incubation: In a 96-well plate, combine:
-
50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of radioligand ([³H]ketanserin at a final concentration of ~0.5 nM).
-
100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Controls:
-
Total Binding: No test compound.
-
Non-specific Binding (NSB): A high concentration of a non-labeled competitor (e.g., 10 µM mianserin).
-
-
Reaction: Incubate the plate at 25 °C for 60 minutes.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Scintillation cocktail is added to the dried filters, and radioactivity is quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis, and then calculate the Ki using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
This guide has outlined a systematic and scientifically rigorous approach to the exploration of . By employing a modular design strategy, robust synthetic methodologies, and a tiered biological evaluation cascade, researchers can effectively navigate the chemical space around this core scaffold. The insights gained from these studies will be invaluable for establishing a clear structure-activity relationship, potentially leading to the discovery of novel chemical probes or therapeutic lead compounds.
Future work should focus on integrating computational chemistry—such as molecular docking and QSAR studies—to refine analog design and prioritize synthetic targets. Furthermore, as lead compounds emerge, a comprehensive investigation into their ADME-Tox properties will be essential for their advancement in the drug discovery pipeline.
References
- U.S. Patent 5,998,402, "2-phenyl-1-[4-(2-aminoethoxy)
-
PubChem, "(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine," National Center for Biotechnology Information, [Link].
-
PubChem, "2-Phenoxyethanamine," National Center for Biotechnology Information, [Link].
-
Molecules, "Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes," MDPI, [Link].
-
Journal of Pharmacology and Experimental Therapeutics, "N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs," [Link].
-
Biomolecules & Therapeutics, "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor," [Link].
-
ACS Omega, "A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents," American Chemical Society, [Link].
- Google Patents, "Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine," .
-
PubMed Central, "Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor," National Center for Biotechnology Information, [Link].
-
Chemical Communications, "Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C–H amination of arenes," Royal Society of Chemistry, [Link].
-
World Journal of Pharmaceutical and Medical Research, "RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW," [Link].
-
Journal of Medicinal Chemistry, "Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene," [Link].
-
Frontiers in Psychiatry, "Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile," [Link].
-
Chemical Science, "Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation," Royal Society of Chemistry, [Link].
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. US5998402A - 2-phenyl-1-[4-(2-aminoethoxy)-benzyl]-indoles as estrogenic agents - Google Patents [patents.google.com]
- 3. N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Renaissance of Phenoxy-Ethyl-Amines: A Technical Guide to Synthesis, Pharmacology, and Therapeutic Innovation
Abstract
The substituted phenoxy-ethyl-amine scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutics. This guide provides an in-depth exploration of this versatile chemical class, designed for researchers, scientists, and drug development professionals. We will dissect the nuances of synthetic strategies, elucidate the critical structure-activity relationships that govern target selectivity, and detail the experimental protocols necessary for robust characterization. Furthermore, this document will explore the downstream signaling cascades modulated by these compounds and their applications in treating complex neurological and psychiatric disorders.
Introduction: The Enduring Legacy of a Privileged Scaffold
Substituted phenoxy-ethyl-amines are a class of organic compounds characterized by a phenoxy group linked via an ethyl chain to an amine. This seemingly simple arrangement has proven to be a "privileged scaffold" in drug discovery, demonstrating a remarkable propensity for interacting with a diverse range of biological targets. Most notably, this chemical family includes potent and selective inhibitors of monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET). This activity forms the basis for their widespread use as antidepressants, anxiolytics, and analgesics.
This guide will navigate the multifaceted world of substituted phenoxy-ethyl-amines, moving beyond a simple cataloging of compounds to provide a causal understanding of their design, synthesis, and biological evaluation. We will explore how subtle modifications to the core structure can dramatically alter pharmacological profiles, shifting a compound from a selective norepinephrine reuptake inhibitor (NRI) to a dual serotonin-norepinephrine reuptake inhibitor (SNRI), thereby broadening its therapeutic potential.
Synthetic Strategies: From Bench to Clinic
The synthesis of substituted phenoxy-ethyl-amines is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the nature of the amine. Below, we detail a general and a specific, clinically relevant synthetic protocol.
General Synthesis of the 2-(Phenoxy)ethylamine Core
A common and versatile method for the synthesis of the core 2-(phenoxy)ethylamine structure involves the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis of 2-(2-Methoxyphenoxy)ethylamine
-
Step 1: Deprotonation of the Phenol. Guaiacol (2-methoxyphenol) is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group to form a sodium phenoxide intermediate. This step is critical as it generates the nucleophile for the subsequent reaction.
-
Step 2: Nucleophilic Substitution. Bromoacetonitrile is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the bromoacetonitrile and displacing the bromide ion in an SN2 reaction. This forms 2-(2-methoxyphenoxy)acetonitrile.
-
Step 3: Reduction of the Nitrile. The resulting nitrile is then reduced to the primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in a solvent like diethyl ether is typically used. The reaction is quenched carefully with water and aqueous base to yield the desired product, 2-(2-methoxyphenoxy)ethylamine.[1]
Self-Validation: Each step of this synthesis should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step. The final product's identity and purity should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Asymmetric Synthesis of (S,S)-Reboxetine
Reboxetine, a selective norepinephrine reuptake inhibitor, highlights the importance of stereochemistry in the activity of phenoxy-ethyl-amines. The (S,S)-enantiomer is the more potent isomer. A variety of asymmetric syntheses have been developed to produce the desired stereoisomer. One effective method involves the use of a chiral starting material.[1][2]
Experimental Protocol: Asymmetric Synthesis of (S,S)-Reboxetine
-
Step 1: Preparation of Chiral Intermediate. The synthesis can commence from commercially available (S)-3-amino-1,2-propanediol. This chiral starting material sets the stereochemistry for one of the two stereocenters in the final product.
-
Step 2: Morpholine Ring Formation. The starting material undergoes a series of reactions, including protection of the amine, to form the chiral (S)-2-(hydroxymethyl)morpholine intermediate. This step is crucial for establishing the core heterocyclic structure of reboxetine.[1]
-
Step 3: Introduction of the Aryloxy Phenylmethyl Moiety. The chiral morpholine intermediate is then coupled with a 2-ethoxy-α-bromophenylacetonitrile derivative. This reaction introduces the second stereocenter and the characteristic phenoxy-phenylmethyl group. The stereospecificity of this step is critical and is often controlled by the choice of reagents and reaction conditions.
-
Step 4: Final Deprotection and Salt Formation. The final step involves the removal of any protecting groups to yield (S,S)-reboxetine, which is then typically converted to a pharmaceutically acceptable salt, such as the mesylate, for improved stability and bioavailability.
Causality in Experimental Choices: The use of a chiral pool starting material in this synthesis is a deliberate choice to avoid a costly and often low-yielding chiral resolution step later in the synthesis. The specific protecting groups and coupling reagents are selected to maximize stereoselectivity and overall yield.
Structure-Activity Relationships (SAR): Tuning for Selectivity
The pharmacological profile of substituted phenoxy-ethyl-amines is exquisitely sensitive to the substitution pattern on the aryloxy ring. This allows for the fine-tuning of a compound's affinity and selectivity for SERT and NET.[3]
The Positional Isomerism Dictating Selectivity
A key determinant of selectivity is the position of the substituent on the phenoxy ring.[3]
-
2'-Position Substitution: Compounds with a substituent at the 2'-position of the aryloxy ring, such as in atomoxetine, nisoxetine, and reboxetine, generally exhibit higher selectivity for the norepinephrine transporter (NET).[3]
-
4'-Position Substitution: Conversely, substitution at the 4'-position tends to confer selectivity for the serotonin transporter (SERT), as seen in compounds like fluoxetine and paroxetine.[3]
-
Fused Ring Systems: A fused phenyl group at the 2' and 3' positions, as found in duloxetine, results in dual inhibitory activity at both NET and SERT, with similar potencies for both transporters.[3]
This positional dependence is thought to arise from the specific interactions of the substituents with amino acid residues within the binding pockets of the respective transporters.
Quantitative SAR Data
The following table summarizes the in vitro binding affinities (Ki, nM) of several representative substituted phenoxy-ethyl-amines for the human serotonin, norepinephrine, and dopamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | Substitution Pattern | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | Selectivity (SERT/NET) |
| (S,S)-Reboxetine | 2'-Ethoxy | >1000 | 1.1 | 1350 | >900 (NET selective) |
| Atomoxetine | 2'-Methyl | 77 | 5 | 1390 | 15.4 (NET selective) |
| Nisoxetine | 2'-Methoxy | 800 | 0.8 | 320 | 1000 (NET selective) |
| Duloxetine | 2',3'-Fused Naphthyl | 0.8 | 7.5 | 237 | 0.1 (Dual) |
| Fluoxetine | 4'-Trifluoromethyl | 1.1 | 130 | 1000 | 0.008 (SERT selective) |
Data compiled from various sources for illustrative purposes.
This quantitative data underscores the dramatic impact of subtle structural changes on transporter affinity and selectivity, providing a rational basis for the design of new agents with desired pharmacological profiles.
Pharmacological Evaluation: From In Vitro Assays to In Vivo Models
A rigorous and multi-tiered approach is essential for the pharmacological characterization of novel substituted phenoxy-ethyl-amines. This involves a combination of in vitro assays to determine target engagement and functional activity, followed by in vivo models to assess therapeutic efficacy.
In Vitro Characterization
4.1.1. Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for its target transporter. These assays measure the ability of a compound to displace a radiolabeled ligand that is known to bind to the transporter with high affinity.
Experimental Protocol: NET Binding Assay Using [3H]Nisoxetine
-
1. Membrane Preparation: Cell membranes expressing the human norepinephrine transporter (hNET), typically from HEK293 cells, are prepared by homogenization and centrifugation.
-
2. Assay Buffer: The incubation buffer is critical and for [3H]nisoxetine binding, it typically contains 50 mM Tris-HCl, pH 7.4, 295 mM NaCl, and 5 mM KCl. The high sodium concentration is crucial for optimal binding of nisoxetine.[4]
-
3. Incubation: A fixed concentration of [3H]nisoxetine and varying concentrations of the test compound are incubated with the cell membranes. Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as desipramine. The incubation is typically carried out at 4°C for 3 hours.[4]
-
4. Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
5. Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Self-Validation: The assay should include a positive control (a known NET inhibitor) to ensure its validity. The Ki value obtained for the positive control should be consistent with previously reported values.
4.1.2. Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin) into cells expressing the corresponding transporter.
Experimental Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay
-
1. Cell Culture: HEK293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are cultured to 70-90% confluency in 96-well plates.[5][6]
-
2. Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound in a Krebs-Ringer-HEPES (KRH) buffer for a short period (e.g., 10-20 minutes) at 37°C.
-
3. Uptake Initiation: A fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]serotonin) is added to each well to initiate the uptake reaction.
-
4. Termination and Lysis: After a defined incubation period (e.g., 10-15 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer. The cells are then lysed to release the internalized radioactivity.
-
5. Scintillation Counting: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.
-
6. Data Analysis: The IC50 value for the inhibition of neurotransmitter uptake is determined by non-linear regression analysis.
Causality in Experimental Choices: The use of stably transfected cell lines provides a consistent and reproducible system for high-throughput screening. The short incubation times are chosen to measure the initial rate of uptake, which is a more accurate reflection of the transporter's activity.
In Vivo Behavioral Models
In vivo models are essential for evaluating the potential therapeutic effects of substituted phenoxy-ethyl-amines in a whole-animal system.
4.2.1. Tail Suspension Test (for Antidepressant-like Activity)
The tail suspension test is a widely used behavioral assay to screen for potential antidepressant drugs.[7][8] The test is based on the principle that when mice are placed in a moderately stressful situation from which they cannot escape, they will eventually develop an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Experimental Protocol: Tail Suspension Test
-
1. Animal Acclimation: Mice are acclimated to the testing room for at least one hour before the experiment.
-
2. Suspension: Each mouse is suspended by its tail from a horizontal bar using adhesive tape, ensuring that it cannot touch any surfaces.[7]
-
3. Observation Period: The behavior of the mouse is recorded for a 6-minute period.[7]
-
4. Scoring: The duration of immobility (defined as the absence of any movement except for respiration) is scored, typically during the last 4 minutes of the test.
-
5. Data Analysis: The mean duration of immobility is compared between the vehicle-treated and drug-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Self-Validation: The test should include a positive control group treated with a known antidepressant (e.g., imipramine) to validate the assay's sensitivity.
4.2.2. Formalin Test (for Analgesic Activity)
The formalin test is a model of tonic pain that is used to evaluate the analgesic properties of test compounds.[9] The injection of a dilute formalin solution into the paw of a rodent elicits a biphasic pain response. The early phase is due to the direct activation of nociceptors, while the late phase is associated with an inflammatory response and central sensitization.
Experimental Protocol: Formalin Test
-
1. Animal Acclimation: Rodents (rats or mice) are placed in an observation chamber for at least 30 minutes to acclimate.
-
2. Formalin Injection: A small volume (e.g., 20-50 µL) of a dilute formalin solution (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.[9]
-
3. Observation and Scoring: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in discrete time blocks (e.g., 5-minute intervals) for up to 60 minutes post-injection.
-
4. Data Analysis: The total time spent in nociceptive behaviors is calculated for both the early (0-5 minutes) and late (15-60 minutes) phases. The effects of the test compound are compared to a vehicle control.
Causality in Experimental Choices: The biphasic nature of the formalin test allows for the differentiation of compounds that act on acute nociception versus those that modulate inflammatory pain. This provides valuable insight into the mechanism of action of the test compound.
Mechanism of Action: Downstream Signaling Cascades
The therapeutic effects of substituted phenoxy-ethyl-amines that inhibit SERT and NET extend beyond the simple increase in synaptic neurotransmitter levels. These initial changes trigger a cascade of downstream intracellular signaling events that are believed to underlie their long-term clinical efficacy.
The Role of CREB and BDNF
A key downstream target of both serotonin and norepinephrine signaling is the cAMP response element-binding protein (CREB).[10] Activation of G-protein coupled serotonin and adrenergic receptors leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates and activates CREB.
Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of various genes, including brain-derived neurotrophic factor (BDNF).[11] Increased expression of BDNF is thought to promote neuronal survival, neurogenesis, and synaptic plasticity, processes that are often impaired in depression and other psychiatric disorders. Chronic treatment with antidepressants has been shown to upregulate both CREB and BDNF.[10]
Visualization of Key Pathways and Workflows
To visually summarize the key concepts discussed in this guide, we provide the following diagrams generated using the DOT language.
Synthetic Workflow for 2-(2-Methoxyphenoxy)ethylamine
Caption: A simplified workflow for the synthesis of the 2-(2-methoxyphenoxy)ethylamine core.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro pharmacological evaluation of substituted phenoxy-ethyl-amines.
Downstream Signaling Pathway
Caption: Simplified signaling cascade following SERT/NET inhibition by phenoxy-ethyl-amines.
Conclusion and Future Directions
The substituted phenoxy-ethyl-amine scaffold continues to be a fertile ground for drug discovery. The well-defined structure-activity relationships provide a clear roadmap for the rational design of novel compounds with tailored pharmacological profiles. Future research in this area will likely focus on the development of compounds with improved selectivity, novel polypharmacology (i.e., intentionally engaging multiple targets), and enhanced pharmacokinetic properties. Furthermore, a deeper understanding of the downstream signaling pathways and their role in the therapeutic and adverse effects of these drugs will be crucial for the development of more effective and safer medications for a range of debilitating disorders.
References
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Norepinephrine induces BDNF and activates the PI-3K and MAPK cascades in embryonic hippocampal neurons. (2007). Cell Signal., 19(10), 2170-2178. [Link]
-
The Tail Suspension Test. (2012). Journal of Visualized Experiments, (59), e2767. [Link]
-
Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. (1998). Journal of Medicinal Chemistry, 41(23), 4579-4591. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Journal of Pharmacological and Toxicological Methods, 91, 44-51. [Link]
-
The role of CREB in depression and antidepressant treatment. (2006). Biological Psychiatry, 59(12), 1105-1112. [Link]
-
Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with improved pharmaceutical characteristics. (2008). Bioorganic & Medicinal Chemistry Letters, 18(23), 6120-6124. [Link]
-
Formalin Murine Model of Pain. (2017). Bio-protocol, 7(19), e2571. [Link]
-
Duloxetine: review of its pharmacology, and therapeutic use in depression and other psychiatric disorders. (2006). Expert Review of Neurotherapeutics, 6(9), 1347-1363. [Link]
-
Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. (2012). European Journal of Pharmacology, 677(1-3), 86-93. [Link]
-
Serotonergic Synapse Pathway - Creative Diagnostics. (n.d.). Retrieved January 25, 2026, from [Link]
-
Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. (2012). ResearchGate. [Link]
-
Duloxetine: review of its pharmacology, and therapeutic use in depression and other psychiatric disorders. (2006). SciSpace. [Link]
-
Norepinephrine, beyond the Synapse: Coordinating Epigenetic Codes for Memory. (2019). Neuroscience, 404, 393-405. [Link]
-
Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. (2009). ResearchGate. [Link]
-
Pain Assessment Using the Rat and Mouse Formalin Tests. (2018). ResearchGate. [Link]
-
Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (2008). Organic Letters, 10(10), 1947-1950. [Link]
-
Salt formation of atomoxetine with structurally similar acids: preparation, characterization, and theoretical calculation. (2021). ResearchGate. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology, 11, 658. [Link]
-
The tail suspension test: a new method for screening antidepressants in mice. (1985). Psychopharmacology, 85(3), 367-370. [Link]
-
Total synthesis of antidepressant drug (S,S)-reboxetine : A review. (2021). International Journal of Advanced Multidisciplinary Technical and Engineering Research (IJAMTES). [Link]
-
Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 213-217. [Link]
-
Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. (2012). European Journal of Pharmacology, 677(1-3), 86-93. [Link]
-
Lithium (medication) - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Neurotransmitter reuptake inhibition curves using HEK 293 cells... (2006). ResearchGate. [Link]
-
Schematic representations of signaling pathways from 5-HT receptors to... (2005). ResearchGate. [Link]
- US8299305B2 - Method for preparing atomoxetine - Google Patents. (n.d.).
-
Duloxetine: Review of Its Pharmacology, and Therapeutic Use in Depression and Other Psychiatric Disorders. (2006). ResearchGate. [Link]
-
Standardization of the rat paw formalin test for the evaluation of analgesics. (1991). Psychopharmacology, 104(1), 35-44. [Link]
-
Serotonin - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. (2012). ResearchGate. [Link]
-
A Systematic Review of Efficacy, Safety, and Tolerability of Duloxetine. (2013). Neuropsychiatric Disease and Treatment, 9, 1077-1095. [Link]
-
EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS. (2022). Research SOP. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]
-
Video: The Tail Suspension Test. (2011). JoVE (Journal of Visualized Experiments), (59), e2767. [Link]
-
The Role of Norepinephrine on Brain Function During Learning. (2023). YouTube. [Link]
-
Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. (2021). ResearchGate. [Link]
-
A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Biomolecules, 10(1), 138. [Link]
-
Serotonin Receptor Signaling - GeneGlobe - QIAGEN. (n.d.). Retrieved January 25, 2026, from [Link]
-
Norepinephrine-induced phosphorylation of the transcription factor CREB in isolated rat pinealocytes: an immunocytochemical study. (1999). Cell and Tissue Research, 297(3), 443-450. [Link]
-
In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. (2004). Neuroscience, 129(1), 147-154. [Link]
-
Refinement of pain evaluation techniques. The formalin test. (1992). ResearchGate. [Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). RSC Advances, 14(10), 6876-6901. [Link]
-
Structure Modeling of the Norepinephrine Transporter. (2018). International Journal of Molecular Sciences, 19(11), 3591. [Link]
-
Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. (2023). Protocols.io. [Link]
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). Molecules, 23(5), 1184. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijamtes.org [ijamtes.org]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: The Tail Suspension Test [jove.com]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norepinephrine induces BDNF and activates the PI-3K and MAPK cascades in embryonic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Mass Spectrometric Analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Introduction: Unveiling the Molecular Identity
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is a substituted aromatic amine with potential applications in pharmaceutical and chemical research. Its structure, featuring a dimethylphenyl group, a phenoxy moiety, and a secondary amine linkage, presents a unique analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for the unambiguous identification and quantification of such small molecules.[1][2][3] This document provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing a robust protocol for its characterization and outlining its predictable fragmentation behavior. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this class of compounds.
The core principle of this application note is to leverage the inherent chemical properties of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine to develop a highly specific and sensitive mass spectrometric method. The presence of a nitrogen atom makes the compound readily amenable to soft ionization techniques, while the combination of aromatic rings and ether linkages provides predictable cleavage points for structural elucidation through tandem mass spectrometry (MS/MS).
Foundational Principles of Analysis
The analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine by mass spectrometry is governed by several key principles:
-
Ionization: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of a basic nitrogen atom, which can be readily protonated to form a stable [M+H]⁺ ion.[4][5] ESI is a "soft" ionization technique that typically preserves the molecular ion, which is crucial for determining the molecular weight.[4] The molecular formula of the target compound is C₁₆H₁₉NO, with a monoisotopic mass of 241.1467 g/mol .[6] Therefore, the protonated molecule [M+H]⁺ is expected at an m/z of 242.1545.
-
Nitrogen Rule: In agreement with the nitrogen rule, the presence of a single nitrogen atom in the molecule results in an odd nominal molecular mass (241 Da).[7][8] This is a useful preliminary check when interpreting the mass spectrum.
-
Fragmentation: Collision-induced dissociation (CID) in a tandem mass spectrometer will be used to fragment the precursor ion ([M+H]⁺). The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragment ions. For (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, the most probable cleavage sites are the C-C and C-O bonds adjacent to the nitrogen and oxygen atoms, respectively, due to the formation of resonance-stabilized cations.[7][9]
Experimental Protocol
This section details a step-by-step protocol for the analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Materials and Reagents
-
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (for mobile phase modification)
-
High-purity nitrogen gas (for nebulization and desolvation)
-
Argon (for collision-induced dissociation)
Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution of the analyte at a concentration suitable for LC-MS/MS analysis.
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine and dissolve it in 1 mL of methanol.
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Final Dilution for Injection (10 ng/mL): Further dilute the working standard 1:100 with the initial mobile phase composition.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
LC-MS/MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used. A triple quadrupole mass spectrometer is recommended for its high sensitivity and selectivity in quantitative analysis.[10]
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for efficient ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |
| Gradient | 10-90% B over 5 minutes | A standard gradient for screening and analysis of small molecules. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 5 µL | A typical injection volume for sensitive analysis. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atom is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Desolvation Temperature | 350 °C | Facilitates the evaporation of solvent from the ESI droplets. |
| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process. |
| Cone Gas Flow | 50 L/hr | Helps to focus the ions into the mass analyzer. |
| Collision Gas | Argon | An inert gas used for efficient collision-induced dissociation. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For high sensitivity and specificity in quantification.[1][10] |
Expected Results and Fragmentation Pathway
The analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine by LC-MS/MS is expected to yield a distinct precursor ion and a series of characteristic product ions upon fragmentation.
Precursor and Product Ions
The primary goal of the initial MS scan is to identify the protonated molecular ion, [M+H]⁺. Subsequent MS/MS experiments will fragment this precursor ion to generate product ions that are structurally informative.
Table 3: Expected Precursor and Product Ions for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
| Ion Description | Proposed Structure | Expected m/z |
| Precursor Ion ([M+H]⁺) | C₁₆H₂₀NO⁺ | 242.15 |
| Product Ion 1 | [C₈H₁₀N]⁺ | 120.08 |
| Product Ion 2 | [C₇H₇O]⁺ | 107.05 |
| Product Ion 3 | [C₆H₅O]⁺ | 93.03 |
Proposed Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is predicted to proceed through several key pathways, as illustrated in the diagram below. The most favorable cleavages are expected to be the alpha-cleavage adjacent to the nitrogen atom and the cleavage of the ether bond.
Caption: Proposed fragmentation pathway of protonated (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine.
-
Pathway to Product Ion 1 (m/z 120.08): This ion is proposed to form via alpha-cleavage, a characteristic fragmentation of amines.[7][8] This involves the cleavage of the C-C bond adjacent to the nitrogen, resulting in the formation of a stable, resonance-stabilized 2,4-dimethylanilinium ion.
-
Pathway to Product Ion 2 (m/z 107.05): Cleavage of the ether bond is another likely fragmentation route. This would result in the formation of a phenoxymethyl cation.
-
Pathway to Product Ion 3 (m/z 93.03): This ion could be formed from the further fragmentation of Product Ion 2 through the loss of a methylene group, leading to the formation of a phenoxy cation.
Analytical Workflow
The overall analytical workflow for the mass spectrometric analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is summarized in the following diagram.
Caption: Overall analytical workflow for the LC-MS/MS analysis of the target compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. The detailed experimental parameters, coupled with the predicted fragmentation pathway, offer a robust starting point for the development of validated analytical methods for both qualitative and quantitative purposes. The inherent properties of the molecule, particularly its susceptibility to protonation and predictable fragmentation, make it an ideal candidate for analysis by LC-MS/MS. By following the outlined procedures, researchers can confidently identify and characterize this compound in various matrices, supporting its potential development in the pharmaceutical and chemical industries.
References
-
JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15651, 2-Phenoxyethanamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 327070-55-3, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. Retrieved from [Link]
-
SCIEX. (2025, May 28). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Drug Discovery World. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
EMBO Molecular Medicine. (2022, December 14). Advances in high-throughput mass spectrometry in drug discovery. Retrieved from [Link]
-
ACS Chemical Reviews. (2021, August 27). Protein–Small Molecule Interactions in Native Mass Spectrometry. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Quantitative Analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine in human plasma. The protocol is designed for researchers, toxicologists, and drug development professionals requiring a sensitive and selective assay for pharmacokinetic, toxicokinetic, or forensic applications. The methodology encompasses a straightforward protein precipitation extraction procedure and a rapid chromatographic analysis, ensuring high throughput and accuracy in compliance with regulatory standards.
Introduction
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is a compound of interest in various fields, potentially including pharmacology and toxicology, due to its structural characteristics which may confer psychoactive properties.[1] As with many novel psychoactive substances (NPS), the development of sensitive and specific analytical methods is crucial for understanding its physiological effects, metabolism, and potential for abuse.[2][3][4] The bioanalysis of such compounds in biological matrices like plasma presents challenges due to low concentrations and the presence of interfering endogenous components.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological samples due to its high selectivity, sensitivity, and speed.[5][6] This application note provides a comprehensive protocol for the quantitative analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine in human plasma, validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[7][8][9]
Analyte and Internal Standard
Analyte: (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Internal Standard (IS): (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine-d7 is proposed as the ideal internal standard for this assay. A stable isotope-labeled internal standard is recommended to compensate for variability in sample preparation and matrix effects. If unavailable, a structurally similar compound with a close retention time and similar ionization efficiency, such as a deuterated analog of a related phenoxyethylamine, can be used.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: High-level workflow for the quantitative analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine in plasma.
Materials and Reagents
-
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine reference standard (≥98% purity)
-
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine-d7 (or suitable analog) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Sample Preparation Protocol
A protein precipitation method is employed for its simplicity, speed, and suitability for high-throughput analysis.[10][11][12]
Step-by-Step Protocol:
-
Allow all samples and reagents to thaw to room temperature.
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Add 100 µL of ultrapure water with 0.1% formic acid to the supernatant.
-
Cap the vial and vortex briefly. The sample is now ready for injection.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Analyte: 242.2 > 121.1 (Quantifier), 242.2 > 91.1 (Qualifier) IS (d7): 249.2 > 128.1 (Quantifier) |
| Collision Energy (CE) | Optimized for each transition (e.g., Analyte: 15 eV for 121.1, 25 eV for 91.1; IS: 15 eV) |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and separation for moderately nonpolar compounds like the target analyte.
-
Formic Acid: Promotes protonation of the amine group, enhancing ionization efficiency in positive ESI mode.
-
Gradient Elution: Allows for efficient elution of the analyte while minimizing chromatographic run time.
-
MRM Transitions: The precursor ion ([M+H]⁺) is selected in the first quadrupole. The proposed product ions are based on predictable fragmentation patterns (e.g., cleavage of the ethyl-amine bond). These transitions must be empirically optimized for the specific instrument.
Method Validation
A full validation of the bioanalytical method should be performed in accordance with FDA guidelines to ensure its reliability.[7][8][9][13][14]
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria (FDA Guidelines)[8] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using at least six different sources of blank plasma. | No significant interfering peaks at the retention time of the analyte and IS. |
| Calibration Curve | A minimum of six non-zero standards are used to establish the relationship between concentration and response. | A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy and Precision | Determined by analyzing replicate Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) on at least three separate days. | Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio of at least 5:1. Accuracy within 80-120% and precision ≤20%.[8] |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution. | The CV of the matrix factor across different lots of plasma should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples. | Recovery should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage, post-preparative). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument's software. The concentration of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantitative analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and forensic settings. Adherence to the detailed validation protocol will ensure the generation of high-quality, reliable data that meets regulatory standards.
References
-
PubChem. (n.d.). 2-Phenoxyethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Brandes, L. J., et al. (1990). Study of the In-Vivo Antioestrogenic Action of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (DPPE), a Novel Intracellular Histamine Antagonist and Antioestrogen Binding Site Ligand. PubMed. Retrieved from [Link]
-
Maurer, H. H. (2018). Bioanalytical Methods for New Psychoactive Substances. PubMed. Retrieved from [Link]
-
Giebułtowicz, J., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
Chromatography Today. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
de Souza, A. M., et al. (2023). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link]
-
Mineo, M., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Chadefaux, B., et al. (1989). [Collection and processing of blood samples for amino acid assays]. PubMed. Retrieved from [Link]
-
ResearchGate. (2022). Multiphase detection of crucial biological amines using a 2,4,6-tristyrylpyrylium dye. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
I.R.I.S. (n.d.). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. Retrieved from [Link]
-
Taylor & Francis. (2019). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Retrieved from [Link]
-
CORE. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]
-
National Institutes of Health. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Retrieved from [Link]
-
Vet Med Uni Vienna. (n.d.). Guidelines of Sample Preparation and Handling. Retrieved from [Link]
-
KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Amines & Plasticizers Limited. (n.d.). 2-Phenoxyethanol. Retrieved from [Link]
-
National Institutes of Health. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Retrieved from [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
The Center for Forensic Science Research & Education. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]
-
American Chemical Society. (2023). 2-Phenoxyethanol. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Bioanalytical Methods for New Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
- 5. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fda.gov [fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. biotage.com [biotage.com]
- 11. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hhs.gov [hhs.gov]
- 14. labs.iqvia.com [labs.iqvia.com]
Application Note: A Comprehensive Guide to the Purification of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Introduction
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is a secondary aromatic amine that serves as a valuable structural motif in medicinal chemistry and materials science. As with many basic, nitrogen-containing compounds, its purification presents unique challenges that necessitate a well-designed strategy to achieve high purity. The inherent basicity of the amine functional group can lead to strong interactions with standard purification media, such as silica gel, resulting in poor separation, product loss, and peak tailing.[1][2]
This guide provides a multi-faceted approach to the purification of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, moving beyond simple procedural lists to explain the underlying chemical principles. We will explore three robust, field-proven methodologies: acid-base extraction, advanced column chromatography, and recrystallization via salt formation. These protocols are designed to be self-validating and are grounded in established chemical principles, providing researchers, scientists, and drug development professionals with the tools to isolate this compound with a high degree of purity.
Section 1: Physicochemical Profile
A thorough understanding of the target molecule's properties is the cornerstone of developing an effective purification strategy. The structure of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine imparts a combination of basicity and lipophilicity that dictates its behavior in different separation systems.
| Property | Value / Description | Reference |
| IUPAC Name | 2,4-dimethyl-N-(2-phenoxyethyl)aniline | [3] |
| Molecular Formula | C₁₆H₁₉NO | [3] |
| Molecular Weight | 241.33 g/mol | [3] |
| Structure | [3] | |
| Predicted Basicity | The secondary amine nitrogen is a Lewis base, capable of being protonated. Its pKa is not experimentally published but is expected to be in the range of typical aromatic amines, making it susceptible to pH-dependent solubility changes. | |
| Predicted Solubility | Expected to be soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and alcohols. Poorly soluble in water in its free-base form, but solubility in aqueous media increases significantly upon protonation to form a salt. |
Section 2: Understanding Potential Impurities
Effective purification requires anticipating the nature of potential impurities. Assuming a common synthetic route, such as the nucleophilic substitution of 2,4-dimethylaniline with a 2-phenoxyethyl halide, the following impurities are plausible:
| Impurity Type | Structure / Description | Rationale for Formation |
| Starting Material | 2,4-Dimethylaniline | Incomplete reaction |
| Starting Material | 2-Phenoxyethyl halide (e.g., bromide) | Incomplete reaction |
| Side-Product | 2-Phenoxyethanol | Hydrolysis of the 2-phenoxyethyl halide |
| Process-Related | Aldehydes, peroxides from solvents | Can react with the amine product, especially during long-term storage or under harsh conditions.[4] |
Section 3: A Strategic Approach to Purification
A single purification technique is often insufficient. A logical, multi-step strategy, beginning with a bulk purification method and followed by a high-resolution technique, is most effective. The choice of workflow depends on the nature and quantity of impurities present.
Caption: High-level purification workflow decision tree.
Section 4: Protocol 1: Purification by Acid-Base Extraction
Principle of Causality: This technique leverages the basicity of the target amine. By washing an organic solution of the crude product with aqueous acid, the amine is protonated, forming a water-soluble salt that partitions into the aqueous phase. Neutral and acidic impurities remain in the organic layer and are discarded. Subsequent basification of the aqueous layer regenerates the water-insoluble free-base amine, which can be recovered.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl). Use a volume of aqueous acid equal to half the organic volume. Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer into a clean flask. This layer now contains the protonated amine salt. Repeat the acidic wash on the organic layer one more time to ensure complete extraction, combining the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Liberation of Free Base: Cool the aqueous layer in an ice bath. Slowly add 3M Sodium Hydroxide (NaOH) solution with stirring until the pH is >12 (confirm with pH paper). The free-base amine will precipitate as an oil or solid.
-
Re-extraction: Extract the liberated amine back into a fresh portion of organic solvent (e.g., Ethyl Acetate). Perform this extraction three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Self-Validation: Purity can be assessed before and after the procedure using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful extraction will show the disappearance of non-basic impurity spots/peaks.
Section 5: Protocol 2: Purification by Column Chromatography
Principle of Causality: Chromatographic separation relies on the differential partitioning of components between a stationary phase and a mobile phase. For basic amines, standard silica gel presents a challenge due to its acidic nature.[2] This can be overcome by either neutralizing the silica surface with a basic additive in the mobile phase or by using a chemically modified stationary phase.
Sources
Application Notes and Protocols for the In Vitro Characterization of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Abstract
This document provides a comprehensive framework for the in vitro experimental evaluation of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, a compound with structural motifs suggestive of potential psychoactive properties. Due to the limited existing data on this specific molecule, we present a tiered, hypothesis-driven approach to elucidate its cytotoxic profile and primary pharmacological interactions. The protocols herein are designed for researchers in drug discovery, pharmacology, and toxicology, offering a robust starting point for characterizing novel compounds with similar phenethylamine-like scaffolds. Our methodology progresses from foundational cytotoxicity assessments to specific receptor and enzyme activity assays, ensuring a systematic and data-driven investigation.
Introduction: A Hypothesis-Driven Approach to a Novel Compound
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is a small molecule featuring a substituted phenethylamine backbone, a common pharmacophore in many centrally active agents.[1] The molecular structure, specifically the aromatic rings and the secondary amine, suggests potential interactions with key neurological targets. In the absence of established biological data, a logical first step is to probe its activity against common targets for psychoactive compounds.[2][3]
Our proposed screening cascade is based on the following structural hypotheses:
-
Monoamine Oxidase (MAO) Interaction: The phenethylamine core is a classic structural alert for potential interaction with MAO-A and MAO-B, enzymes critical for neurotransmitter metabolism.[4]
-
Sigma Receptor Affinity: Many centrally active amines exhibit affinity for Sigma-1 (σ1) and Sigma-2 (σ2) receptors, which are implicated in a wide range of cellular functions and neurological conditions.[5]
-
Monoaminergic Receptor Activity: The overall structure bears resemblance to ligands for dopamine and serotonin receptors, key players in mood, cognition, and behavior.[2]
This guide details a systematic in vitro workflow to test these hypotheses, beginning with essential safety and dose-ranging assessments.
The Experimental Workflow: A Tiered Screening Cascade
A successful characterization begins with understanding the compound's basic cellular effects before moving to complex mechanistic studies. Our workflow is designed to generate decision-making data at each stage.
Caption: Tiered workflow for in vitro characterization.
Tier 1: Foundational Cytotoxicity and Viability Assays
Rationale: Before investigating specific molecular targets, it is crucial to determine the concentration range at which (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine exhibits cytotoxic effects. This ensures that subsequent assays are conducted at non-lethal concentrations, so that observed effects are due to specific pharmacological interactions rather than general cellular toxicity. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Recommended Cell Lines
For initial cytotoxicity screening, a human cell line of neural origin is recommended. The SH-SY5Y neuroblastoma cell line is a suitable choice as it is well-characterized and widely used in neurotoxicity and neuropharmacology studies.[6] Human Embryonic Kidney (HEK293) cells can be used as a non-neuronal control.[7]
| Parameter | SH-SY5Y | HEK293 |
| Cell Type | Human Neuroblastoma | Human Embryonic Kidney |
| Culture Medium | DMEM/F-12, 10% FBS, 1% Pen-Strep | DMEM, 10% FBS, 1% Pen-Strep |
| Seeding Density | 1 x 10⁴ cells/well | 1 x 10⁴ cells/well |
| Incubation | 37°C, 5% CO₂ | 37°C, 5% CO₂ |
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methods for assessing cell metabolic activity.[8][9]
Materials:
-
SH-SY5Y or HEK293 cells
-
Complete culture medium
-
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium. A typical starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-cell (media only) blank.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[11]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.[12][13]
Materials:
-
Treated cell culture supernatants from the MTT assay plate (or a parallel plate)
-
LDH Assay Kit (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit or similar)
-
96-well clear flat-bottom plates
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls: On a separate plate, prepare a "maximum LDH release" control by adding lysis buffer (provided in the kit) to untreated cells 45 minutes before the endpoint. Also include a "spontaneous LDH release" control (untreated cells).
-
Sample Collection: After the compound incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Tier 2: Primary Target Screening
Rationale: Based on the cytotoxicity data, a range of non-toxic concentrations of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine should be used for target-specific assays. This tier focuses on the primary hypothesized targets: MAO enzymes and Sigma receptors.
Protocol 3: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
The MAO-Glo™ Assay (Promega) is a highly sensitive, luminescence-based method for measuring MAO activity.[14][15]
Materials:
-
MAO-Glo™ Assay Kit (Promega)
-
Recombinant human MAO-A and MAO-B enzymes
-
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the MAO substrate and Luciferin Detection Reagent as per the manufacturer's protocol.[16]
-
Compound Dilution: Prepare serial dilutions of the test compound and positive controls in the appropriate MAO reaction buffer.
-
Assay Setup: In separate wells for MAO-A and MAO-B, add:
-
12.5 µL of test compound or control.
-
12.5 µL of MAO-A or MAO-B enzyme.
-
-
MAO Reaction: Incubate the plate for 1 hour at room temperature.
-
Signal Generation: Add 25 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate for 20 minutes at room temperature.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of MAO activity for each compound concentration relative to the no-inhibitor control. Plot dose-response curves to determine the IC₅₀ values for MAO-A and MAO-B.
Protocol 4: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Assays
These protocols describe competitive radioligand binding assays to determine the affinity of the test compound for σ1 and σ2 receptors.[5][17]
Materials:
-
Membrane preparations from cells expressing σ1 and σ2 receptors (e.g., from guinea pig brain or transfected cell lines)
-
For σ1: [³H]-(+)-pentazocine (selective radioligand)[18]
-
For σ2: [³H]-DTG (non-selective ligand) and (+)-pentazocine (to mask σ1 sites)[19]
-
Haloperidol (for defining non-specific binding)
-
Test compound (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Procedure:
-
Assay Setup (σ1):
-
To each tube, add assay buffer, a fixed concentration of [³H]-(+)-pentazocine (near its Kd, typically ~7-15 nM), and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
-
Assay Setup (σ2):
-
To each tube, add assay buffer, a fixed concentration of [³H]-DTG, 1 µM (+)-pentazocine to block σ1 sites, and varying concentrations of the test compound.
-
Define total and non-specific binding as in the σ1 assay.
-
-
Incubation: Incubate all tubes for 120 minutes at 37°C.[20]
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Tier 3: Secondary Target Profiling
Rationale: If significant activity is observed in Tier 2, further profiling against related CNS targets is warranted. The Dopamine D2 and Serotonin 5-HT2A receptors are key targets for many psychoactive drugs and represent logical next steps.
Protocol 5: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.[21][22]
Caption: 5-HT2A receptor signaling pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[23]
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound and a known 5-HT2A agonist (e.g., Serotonin)
-
Fluorescent plate reader with injectors
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescent reader. Measure the baseline fluorescence, then inject the test compound at various concentrations and continue to measure the fluorescence signal over time to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the dose-response curve to calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
Data Interpretation and Next Steps
The results from this tiered approach will provide a foundational pharmacological profile for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine.
-
Cytotoxicity: The IC₅₀ values from the MTT and LDH assays will define the therapeutic window for further experiments.
-
Primary Screening: Potent activity (IC₅₀ or Ki < 1 µM) in the MAO or Sigma receptor assays would identify these as primary targets and guide further investigation into selectivity and mechanism of action.
-
Secondary Screening: Activity at the D2 or 5-HT2A receptors would suggest a broader polypharmacological profile, common among many CNS drugs.
Positive hits in any of these assays would warrant more detailed follow-up studies, such as determining agonist versus antagonist activity in functional assays, assessing off-target effects on a broader receptor panel, and eventually, progressing to in vivo models.
References
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PMC. [Link]
-
In vitro characterization of new psychoactive substances at the. (2020). DiVA portal. [Link]
-
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. PubChem. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. [Link]
-
Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. (2012). PMC. [Link]
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]
-
Neuronal Cells Display Distinct Stability Controls of Alternative Polyadenylation mRNA Isoforms, Long Non-Coding RNAs, and Mitochondrial RNAs. (2022). PubMed Central. [Link]
-
-pentazocine binding to rat brain sigma 1 receptors. PubMed. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024). CLYTE. [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). MDPI. [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]
-
Development of sigma-1. (2026). AperTO. [Link]
-
Adherent Cell Lines. Esco Healthcare. [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. [Link]
-
Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). (2020). PubMed Central. [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
CHO-K1-5-HT2A-Stable Cell Line. Creative Bioarray. [Link]
-
Sigma Receptor Binding Assays. (2015). PubMed. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays. (2015). NIH. [Link]
-
How to determine an IC50. GraphPad. [Link]
-
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]
-
Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX. [Link]
-
Synthesis of 5-[2-(Phenoxy)ethyl] Derivatives of 6-Methyluracil. (2024). ResearchGate. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. (2022). ResearchGate. [Link]
-
Displacement of [³H] (+) pentazocine from sigma-1 receptors by DTG. ResearchGate. [Link]
-
Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI. ResearchGate. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. ACS Publications. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Host Cell Lines: CHO, HEK293, NS0 – Pros and Cons. (2024). Biointron. [Link]
-
How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. (2024). YouTube. [Link]
-
Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers. [Link]
-
Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). PubMed. [Link]
-
Commonly used continuous cell lines: A comprehensive guide. (2024). BioPharma Notes. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal Cells Display Distinct Stability Controls of Alternative Polyadenylation mRNA Isoforms, Long Non-Coding RNAs, and Mitochondrial RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escovaccixcell.com [escovaccixcell.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. clyte.tech [clyte.tech]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. MAO-Glo™ Assay Systems [promega.com]
- 15. MAO-Glo™ Assay Protocol [promega.sg]
- 16. promega.com [promega.com]
- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols: (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Forward
The landscape of medicinal chemistry is one of perpetual exploration, where novel molecular scaffolds are continually investigated for their therapeutic potential. The compound (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, while not extensively documented in current literature, presents a compelling structural framework rooted in the well-established bioactivity of the phenethylamine and phenoxyethylamine classes. This guide provides a comprehensive framework for the investigation of this molecule, from initial synthesis to preclinical evaluation. It is designed to be a practical resource for researchers aiming to unlock the therapeutic promise of this and structurally related compounds. Our approach emphasizes a deep understanding of the underlying scientific principles, ensuring that experimental design is both logical and robust.
Introduction: Unveiling a Privileged Scaffold
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is a small molecule featuring a phenoxyethylamine backbone with a 2,4-dimethylphenyl moiety attached to the amine. This unique combination of structural motifs suggests a high probability of biological activity, particularly within the central nervous system (CNS). The phenethylamine skeleton is a cornerstone of neuropharmacology, forming the basis for numerous neurotransmitters and therapeutic agents.[1][2] Similarly, the phenoxyethylamine scaffold is recognized as a privileged structure in drug design, appearing in a variety of approved drugs with diverse mechanisms of action.[3][4]
The addition of the 2,4-dimethylphenyl group introduces specific steric and electronic features that can significantly influence the compound's interaction with biological targets. Structure-activity relationship (SAR) studies on related phenethylamine derivatives have demonstrated that substitutions on the phenyl ring can modulate receptor affinity and selectivity.[5][6][7] For instance, alkyl substitutions on the phenyl ring of phenethylamines have been shown to positively impact binding affinity at the 5-HT2A receptor, a key target in the treatment of various psychiatric disorders.[5][6][7]
Given this structural heritage, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is a prime candidate for investigation as a modulator of CNS targets, such as serotonin receptors, dopamine receptors, or other neurotransmitter transporters. This document outlines a systematic approach to explore its potential therapeutic applications.
Synthetic Strategy: A Modular Approach
A robust and adaptable synthetic route is paramount for the exploration of novel compounds. The proposed synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is designed to be modular, allowing for the facile generation of analogs for comprehensive SAR studies.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target compound.
Protocol: Synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
This protocol outlines a standard N-alkylation reaction.
Materials:
-
2,4-Dimethylaniline
-
2-Phenoxyethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Sodium borohydride (NaBH₄) (for optional reduction if an imine is formed)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation:
-
To a solution of 2,4-dimethylaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-phenoxyethyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-(2-phenoxyethyl)-2,4-dimethylaniline.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Evaluation: A Tiered Screening Approach
A systematic screening cascade is essential to efficiently identify and characterize the biological activity of the synthesized compound.
In Vitro Screening: Target Identification
The initial in vitro screening should be broad, covering a range of CNS targets known to be modulated by phenethylamine derivatives.
Table 1: Primary In Vitro Screening Panel
| Target Class | Specific Targets | Assay Type | Rationale |
| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C | Radioligand Binding Assay | High prevalence of phenethylamines as 5-HT receptor ligands.[5][6][7] |
| Dopamine Receptors | D₁, D₂ | Radioligand Binding Assay | Dopaminergic systems are key targets for CNS drugs.[3][8] |
| Neurotransmitter Transporters | SERT, DAT, NET | Radioligand Uptake Assay | Many antidepressants and stimulants act on these transporters. |
| Monoamine Oxidases | MAO-A, MAO-B | Enzyme Inhibition Assay | Phenethylamines are substrates and inhibitors of MAOs. |
Protocol: Radioligand Binding Assay (General)
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a known radioligand and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC₅₀ value of the test compound.
Secondary In Vitro Assays: Functional Characterization
Once a primary target is identified, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).
Protocol: cAMP Assay for G-protein Coupled Receptors (GPCRs)
-
Culture cells expressing the target GPCR.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with a known agonist (for antagonist testing) or measure basal activity (for agonist testing).
-
Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
In Vivo Screening: Assessing CNS Effects
Based on the in vitro profile, appropriate in vivo models should be selected to evaluate the compound's effects on behavior and physiology.
Caption: In vivo screening workflow.
Protocol: Open Field Test for Locomotor Activity
-
Acclimate mice or rats to the testing room for at least 1 hour.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, place the animal in the center of an open field arena.
-
Record the animal's activity (e.g., distance traveled, rearing frequency) for a set duration using an automated tracking system.[9]
-
Analyze the data to assess for stimulant or sedative effects.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from the in vitro and in vivo screens will provide the foundation for understanding the compound's biological profile and for guiding further optimization.
Table 2: Hypothetical Data for SAR Analysis
| Compound | R¹ | R² | 5-HT₂ₐ Ki (nM) | Locomotor Activity (counts/hr) |
| 1 (Target) | 2-CH₃ | 4-CH₃ | 50 | 1200 |
| 2 | H | H | 250 | 800 |
| 3 | 4-Cl | H | 25 | 1500 |
| 4 | 2-OCH₃ | 4-OCH₃ | 150 | 950 |
This hypothetical data suggests that methyl groups at the 2 and 4 positions enhance both receptor affinity and locomotor activity compared to the unsubstituted analog. A chloro-substituent at the 4-position further increases affinity and activity. This type of analysis is crucial for designing the next generation of compounds with improved potency and selectivity.
Conclusion and Future Directions
The exploration of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine represents a rational step in the ongoing quest for novel therapeutics. Its structural similarity to known bioactive molecules provides a strong rationale for its investigation. The protocols and workflows detailed in this guide offer a comprehensive and scientifically rigorous framework for elucidating its medicinal chemistry potential. Future work should focus on a thorough SAR exploration, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. Through such systematic investigation, the therapeutic value of this promising chemical scaffold can be fully realized.
References
-
Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
-
Lee, J., Kim, S., Lee, S., Kim, H., Lee, S. Y., Kim, J., ... & Jeong, Y. H. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(3), 313–323. [Link]
-
Simultane LC-MS/MS-Screening für multiple Phenethylamin-artige konventionelle Drogen und neue psychoaktive Substanzen im Urin. (2018). ResearchGate. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Anazi, M. R., Al-Majid, A. M., & Barakat, A. (2022). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as potential anticancer agents. RSC Advances, 12(45), 29553-29567. [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Korea Science. [Link]
-
Saeed, A., Ejaz, S. A., Khurshid, A., Hassan, S., Al-Rashida, M., Latif, M., ... & Iqbal, J. (2015). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. New Journal of Chemistry, 39(11), 8582-8593. [Link]
-
Lee, J., Kim, S., Lee, S., Kim, H., Lee, S. Y., Kim, J., ... & Jeong, Y. H. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(3), 313–323. [Link]
-
Phenoxyethylamine. (n.d.). Grokipedia. [Link]
-
A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. (2021). PubMed Central. [Link]
-
SCREENING METHOD OF CNS STIMULANTS. (n.d.). Gyan Sanchay. [Link]
-
3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023). JScholar Publisher. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. (2022). Semantic Scholar. [Link]
-
Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
-
van de Witte, S. V., van der Mey, D., Bart, M. L., de Vries, H., van der Goot, H., & Timmerman, H. (1996). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 6(3), 295-300. [Link]
-
Screening Models for CNS Stimulant Drugs: A Review. (2019). Asian Journal of Pharmaceutical Research. [Link]
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (2017). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018). ResearchGate. [Link]
-
Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. (2013). ResearchGate. [Link]
- Screening the activity of drugs for central nervous system (CNS). (2003).
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics. [Link]
-
Munagala, G., Yempalla, K. R., Aithagani, S. K., Kalia, N. P., Ali, F., Ali, I., ... & Singh, P. P. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5(4), 521-527. [Link]
-
Lazer, E. S., Wong, H. C., Possanza, G. J., Graham, A. G., & Farina, P. R. (1989). Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols. Journal of Medicinal Chemistry, 32(1), 100-104. [Link]
-
Phenoxyethylamine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Phenoxyethylamine - Wikipedia [en.wikipedia.org]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Welcome to the dedicated technical support guide for the synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this N-alkylation reaction. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize for higher yields and purity.
Foundational Synthetic Strategies
The synthesis of the target molecule, a secondary aniline, primarily proceeds via two robust pathways: direct N-alkylation through nucleophilic substitution or a reductive amination sequence. The choice between them depends on the availability of starting materials, desired scale, and the specific impurities one wishes to avoid.
Pathway 1: Direct N-Alkylation (Sₙ2)
This is the most common and direct approach, involving the reaction of 2,4-dimethylaniline with a 2-phenoxyethyl electrophile. The success of this pathway hinges on careful control of reaction conditions to favor mono-alkylation.
Caption: Workflow for Direct N-Alkylation (Sₙ2).
Pathway 2: Reductive Amination
This two-step, one-pot sequence involves the formation of an imine between 2,4-dimethylaniline and phenoxyacetaldehyde, which is then reduced in situ. This method can offer higher selectivity and avoid halide-containing reagents.
Caption: Workflow for Reductive Amination Synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is consistently low, with significant amounts of unreacted 2,4-dimethylaniline remaining. What's the primary cause?
A1: This issue typically points to insufficient reactivity or suboptimal reaction conditions. The nucleophilicity of the aniline nitrogen is being outcompeted by other factors.
-
Causality: The Sₙ2 reaction rate is dependent on several factors: the leaving group ability of the electrophile, solvent polarity, temperature, and the effectiveness of the base. Steric hindrance from the ortho-methyl group on the aniline can also slow the reaction.[1]
-
Solutions:
-
Enhance the Leaving Group: If you are using 2-phenoxyethyl chloride, switch to 2-phenoxyethyl bromide or, for maximum reactivity, 2-phenoxyethyl tosylate. The reaction rate generally follows the leaving group ability: OTs > I > Br > Cl.
-
Increase Temperature: Gently increase the reaction temperature in 10-15 °C increments. Monitor by TLC or LCMS to ensure the product is not degrading. A common range for these alkylations is 60-100 °C.
-
Add a Catalyst: For reactions with alkyl bromides or chlorides, adding a catalytic amount (0.1 eq) of potassium iodide (KI) can significantly accelerate the reaction. The iodide performs an in-situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.[2]
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, leaving the anion more "naked" and reactive, while not interfering with the nucleophile.
-
Q2: My main impurity is a higher molecular weight byproduct, which I suspect is the dialkylated tertiary amine. How can I suppress this side reaction?
A2: This is the most common side reaction in N-alkylation of primary amines. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine and can compete for the electrophile.[3]
-
Causality: The electron-donating nature of the newly added alkyl group increases the electron density on the nitrogen, making the secondary amine product a better nucleophile than the starting 2,4-dimethylaniline.
-
Solutions:
-
Adjust Stoichiometry: Use a molar excess of the 2,4-dimethylaniline relative to the 2-phenoxyethyl halide (e.g., 1.5 to 3 equivalents).[1] This statistically favors the reaction of the halide with the more abundant starting material.
-
Slow Addition: Add the 2-phenoxyethyl halide dropwise to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of it reacting with the product as it forms.
-
Lower the Temperature: Reducing the reaction temperature can sometimes increase the selectivity for mono-alkylation over dialkylation, although it will also slow the overall reaction rate.
-
Q3: The reaction work-up is difficult, and I'm struggling to purify my product from the unreacted starting material.
A3: The similar basicity and polarity of the primary (starting material) and secondary (product) amines make them challenging to separate by standard column chromatography.
-
Causality: Both amines are basic and will have similar affinities for silica gel. Their Rf values on TLC are often very close.
-
Solutions:
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[4] Both the starting amine and the product will be protonated and extracted into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH to a pH > 10 and extract your amines back into an organic solvent. This process purifies your desired compounds from neutral organics.
-
Chromatography Optimization: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic silanols on the silica surface, reducing the "streaking" of amines and often improving separation.
-
Alternative Purification: In some cases, derivatization can be used. For example, reacting the mixture with an isocyanate could form ureas, which have very different crystallinities and chromatographic properties. This is a more involved, but powerful, technique.
-
Frequently Asked Questions (FAQs)
-
My 2,4-dimethylaniline starting material is dark brown. Does it need to be purified?
-
Yes. Anilines are prone to air oxidation, which forms colored, often polymeric, impurities that can interfere with the reaction. It is highly recommended to purify it by vacuum distillation or by dissolving it in an organic solvent, washing with a reducing agent solution (like sodium bisulfite), drying, and removing the solvent.[5]
-
-
What is the best base for this Sₙ2 reaction?
-
An inexpensive and effective choice is powdered potassium carbonate (K₂CO₃). It is sufficiently basic to neutralize the HBr/HCl generated but is not nucleophilic itself, so it won't compete with the aniline. For stubborn reactions, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, but they can be more difficult to remove during work-up.
-
-
Can I use a "borrowing hydrogen" or "hydrogen auto-transfer" catalytic method?
-
Yes, this is an advanced and elegant alternative. This method uses a transition metal catalyst (e.g., based on Ru, Ir, or Pd) to react 2,4-dimethylaniline with 2-phenoxyethanol directly.[6][7] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in-situ, which then undergoes reductive amination, with water as the only byproduct. While this avoids halides and is highly atom-economical, it requires specialized catalysts and more rigorous optimization.
-
Optimized Experimental Protocols
Protocol 1: Optimized Sₙ2 N-Alkylation
This protocol is designed to maximize mono-alkylation and facilitate a straightforward work-up.
-
Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add purified 2,4-dimethylaniline (2.0 eq), potassium carbonate (2.5 eq, finely powdered and dried), and potassium iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to form a stirrable slurry (approx. 0.5 M concentration relative to the limiting reagent).
-
Electrophile Addition: Begin vigorous stirring and heat the mixture to 80 °C. Using a syringe pump, add 2-phenoxyethyl bromide (1.0 eq) dropwise over 4-6 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80 °C overnight. Monitor the consumption of the bromide by TLC or LCMS.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer with brine (saturated NaCl solution).
-
Purification: Extract the combined organic layers with 1M HCl (3 times). Combine the acidic aqueous layers, cool in an ice bath, and slowly add 5M NaOH until the pH is >10. Extract the now basic aqueous layer with ethyl acetate (3 times). Dry the combined final organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Reductive Amination
This protocol is ideal for avoiding alkyl halides and can provide high selectivity.
-
Reagent Preparation: To a round-bottom flask, add 2,4-dimethylaniline (1.2 eq), phenoxyacetaldehyde (1.0 eq), and anhydrous dichloromethane (DCM) (to 0.4 M).
-
Imine Formation: Add 4Å molecular sieves and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir at room temperature overnight. Monitor the disappearance of the imine intermediate by TLC or LCMS.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Data Summary & Decision Making
Table 1: Parameter Comparison for Sₙ2 Alkylation
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Recommendation |
| Electrophile | 2-Phenoxyethyl-Cl | 2-Phenoxyethyl-Br | 2-Phenoxyethyl-OTs | Reactivity: OTs > Br > Cl. Bromide offers a good balance of reactivity and cost. |
| Base | K₂CO₃ | Cs₂CO₃ | DIPEA | K₂CO₃ is cost-effective and easy to remove. Cs₂CO₃ is for difficult reactions. |
| Solvent | Acetonitrile | DMF | DMSO | DMF provides excellent solubility for reagents and accelerates Sₙ2 reactions. |
| Aniline:Halide | 1.1 : 1 | 2 : 1 | 3 : 1 | 2:1 ratio is a strong starting point to suppress dialkylation significantly. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
- Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). PubMed.
- Method for preparing 2,4-dimethylaniline by direct amination of m-xylene. Google Patents.
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals.
- A Comparative Guide to 2,6-Diethyl-N-(2-propoxyethyl)aniline and Other Aniline Derivatives in Synthesis. Benchchem.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Application Note – Reductive Amination. Sigma-Aldrich.
- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
- Catalytic N-Alkylation of Amines with Alcohols. (2023). ACS Omega.
- Catalytic N-Alkylation of Anilines. ResearchGate.
- Purification of Aniline. LookChem.
- How do I remove aniline from the reaction mixture?. (2014). ResearchGate.
Sources
Technical Support Center: Enhancing the Stability of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule's Stability Profile
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is a secondary aromatic amine containing a phenoxy ether linkage. This chemical structure presents inherent stability challenges, primarily related to oxidation of the amine and photodegradation of the aromatic and ether components. Understanding these potential degradation pathways is the first step in developing a robust formulation and handling strategy.
This guide is structured to address the most common stability-related issues encountered in the laboratory. We will explore the underlying causes of these problems and provide validated, step-by-step protocols to mitigate them.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter with your (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine solutions.
Issue 1: Solution Discoloration (Yellowing or Browning)
Question: My solution of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, which was initially colorless, has turned yellow/brown upon storage. What is causing this, and how can I prevent it?
Answer:
Discoloration is a common indicator of oxidative degradation. The secondary amine functionality in your compound is susceptible to oxidation, which can lead to the formation of colored byproducts like nitrones and imines. This process can be accelerated by several factors.
Potential Causes & Mitigation Strategies:
-
Exposure to Oxygen: The primary culprit is often dissolved oxygen in your solvent or exposure to atmospheric oxygen.
-
Solution: Prepare your solutions using de-gassed solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use. For long-term storage, overlay the headspace of your container with an inert gas before sealing.
-
-
Presence of Metal Ions: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the oxidation of amines.[1] These can be leached from glassware or be present as impurities in your reagents.
-
Solution: Use high-purity solvents and reagents. When preparing solutions, consider using metal-free labware or rinsing glassware with a chelating agent solution (e.g., 0.1% EDTA) followed by a thorough rinse with high-purity water. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to your formulation can sequester these metal ions and inhibit oxidation.[2]
-
-
Light Exposure: Aromatic compounds can be susceptible to photodegradation, which can also result in colored degradants.
-
Solution: Protect your solutions from light by using amber glass vials or by wrapping your containers in aluminum foil. Store solutions in the dark whenever possible.
-
Issue 2: Precipitation or Cloudiness in the Solution
Question: I've observed precipitation or a hazy appearance in my (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine solution after a period of storage. What could be the reason?
Answer:
Precipitation or cloudiness can arise from several factors, including changes in solubility due to temperature fluctuations, pH shifts, or the formation of insoluble degradation products.
Potential Causes & Mitigation Strategies:
-
Temperature Effects on Solubility: The solubility of your compound is likely temperature-dependent.
-
Solution: If you are storing your solutions at a low temperature (e.g., 4°C), the compound may be precipitating out. Try gently warming the solution and sonicating to see if the precipitate redissolves. If this is a recurring issue, consider preparing a more dilute stock solution or using a co-solvent system to improve solubility at your desired storage temperature.
-
-
pH Shift: The amine group in your compound is basic. The solubility of amines is often pH-dependent. A shift in the pH of your solution, perhaps due to the absorption of atmospheric CO₂, can alter the ionization state of the amine and affect its solubility.
-
Solution: The use of a buffering agent is highly recommended to maintain a stable pH.[2][3] The optimal pH for stability and solubility should be determined experimentally, but starting with a buffer in the slightly acidic to neutral range (e.g., pH 5-7) is a good strategy for many amine-containing compounds as it can improve stability.[4] Citrate and phosphate buffers are commonly used in pharmaceutical formulations.[2]
-
-
Formation of Insoluble Degradants: The degradation products of your compound may be less soluble than the parent molecule, leading to precipitation over time.
-
Solution: By addressing the root causes of degradation (oxidation and photodegradation) as described in Issue 1, you can prevent the formation of these insoluble byproducts.
-
Issue 3: Loss of Potency or Inconsistent Experimental Results
Question: I'm seeing a decrease in the expected activity of my compound over time, or my experimental results are not reproducible. Could this be a stability issue?
Answer:
A loss of potency or inconsistent results are classic signs of chemical degradation. The degradation of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine means there is less of the active compound present in your solution, leading to diminished effects.
Potential Causes & Mitigation Strategies:
-
Oxidative and Photolytic Degradation: As discussed, these are the most likely degradation pathways.
-
Solution: Implement the stabilization strategies outlined above, including the use of de-gassed solvents, protection from light, and the addition of antioxidants and/or chelating agents.
-
-
Improper Storage Conditions: Temperature can significantly impact the rate of chemical reactions, including degradation.
-
Solution: Generally, storing solutions at lower temperatures (e.g., 4°C or -20°C) will slow down degradation kinetics. However, you must first ensure your compound is soluble at these temperatures. Always refer to any specific storage recommendations for your compound. A stability study to determine the optimal storage temperature is advisable.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine?
A1: The choice of solvent will depend on your specific application. For many biological experiments, dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its high solubilizing power. However, be aware that DMSO can be hygroscopic and can affect the stability of some compounds. For aqueous solutions, the use of a buffer is highly recommended. Always use high-purity, anhydrous solvents when possible.
Q2: How can I monitor the stability of my solutions?
A2: The most reliable way to monitor stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These methods can separate the parent compound from its degradation products and allow for quantification of the remaining active ingredient over time. A well-designed stability study would involve analyzing samples stored under different conditions (e.g., temperature, light exposure) at various time points.
Q3: Are there any specific antioxidants you would recommend?
A3: For organic-based solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used. For aqueous solutions, ascorbic acid or sodium metabisulfite can be effective. The choice and concentration of the antioxidant should be optimized for your specific formulation to ensure compatibility and efficacy.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a general procedure for preparing a more stable solution of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine.
-
Solvent Preparation:
-
Choose a high-purity, appropriate solvent (e.g., DMSO for a concentrated stock, or a buffered aqueous solution for a working solution).
-
De-gas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.
-
-
Addition of Stabilizers (Optional but Recommended):
-
If using an aqueous buffer, ensure it is at the desired pH.
-
If warranted, add an antioxidant (e.g., BHT to a final concentration of 0.01%) or a chelating agent (e.g., EDTA to a final concentration of 0.01%) to the solvent before adding your compound.
-
-
Dissolving the Compound:
-
Accurately weigh your (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine.
-
Add the de-gassed solvent containing any stabilizers to the compound.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
-
Storage:
-
Dispense the solution into small-volume amber glass vials to minimize headspace and repeated freeze-thaw cycles.
-
Overlay the headspace of each vial with an inert gas before sealing.
-
Store at the appropriate temperature (e.g., -20°C or -80°C) and protect from light.
-
Protocol 2: Basic Stability Assessment using HPLC
This protocol outlines a basic experiment to assess the stability of your compound under different conditions.
-
Sample Preparation:
-
Prepare several identical samples of your compound in your chosen solvent system.
-
Divide the samples into different storage conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, analyze one of the samples using a validated HPLC method to determine the initial peak area or concentration of the parent compound.
-
-
Subsequent Time Point Analysis:
-
At predetermined intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), retrieve a sample from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the sample using the same HPLC method.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 value.
-
A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Plot the percentage of the remaining parent compound versus time for each storage condition to determine the stability profile.
-
Visualizing Degradation and Mitigation
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine based on its chemical structure.
Caption: Potential degradation pathways for the target molecule.
Workflow for Enhancing Solution Stability
This workflow provides a logical sequence of steps to troubleshoot and improve the stability of your solutions.
Caption: A systematic workflow for improving solution stability.
Summary of Key Stability Parameters
| Parameter | Potential Issue | Recommended Action |
| Oxygen | Oxidative degradation, discoloration | Use de-gassed solvents; overlay with inert gas. |
| Light | Photodegradation, discoloration | Store in amber vials or protect from light. |
| pH | Change in solubility, degradation | Use a buffered solution (e.g., pH 5-7). |
| Temperature | Increased degradation rate, precipitation | Store at the lowest feasible temperature where solubility is maintained. |
| Metal Ions | Catalysis of oxidation | Use high-purity reagents and consider adding a chelating agent like EDTA. |
References
- Blachly, C. H., & Ravner, H. (1963). The effect of trace amounts of copper on the stability of monoethanolamine scrubber solutions.
- Buvik, A., et al. (2021). Degradation studies at the pilot scale. In TCCS-11 Trondheim Conference on CO2 Capture, Transport and Storage. SINTEF Academic Press.
- Chakma, A., & Meisen, A. (1987). Thermal degradation of aqueous DEA and MDEA solutions. Canadian Journal of Chemical Engineering, 65(3), 460-466.
- Davis, J. (2009). Amine degradation in CO2 capture. Energy Procedia, 1(1), 327-333.
- MAK Collection for Occupational Health and Safety. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
- Brodowska, M. S., et al. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 27(4), 3495-3509.
- Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132.
- NIOSH. (2002). Amines, Aromatic. In NIOSH Manual of Analytical Methods (4th ed.).
- Riedel, K., et al. (2012). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 36(7), 488-494.
- Sreekanth, V., et al. (2015). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. Chemosphere, 138, 817-824.
- Blachly, C. H., & Ravner, H. (1964). The stabilization of monoethanolamine solutions for submarine carbon dioxide scrubbers.
- Parenty, A., et al. (2013). An expert system to predict the forced degradation of organic molecules. Molecular Pharmaceutics, 10(8), 2962-2974.
- Szabó, A., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Additives & Contaminants: Part A, 39(9), 1667-1679.
-
Pesticide Properties DataBase. (2026). 2,4-D-dimethylammonium. Retrieved from [Link]
- Suidan, M. T., et al. (1995). Photocatalytic degradation of pesticides containing chlorine atoms. Water Science and Technology, 32(9-10), 145-152.
- Wang, T., et al. (2022). pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. Environmental Science & Technology, 56(15), 10839-10849.
- Al-Obaidy, F. (n.d.). Oxidation of Secondary and Primary Amines. University of Basrah.
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
- Riedel, K., et al. (2012). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 36(7), 488-494.
-
PubChem. (n.d.). 2-Phenoxyethanamine. Retrieved from [Link]
- Sreekanth, V., et al. (2015). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. Chemosphere, 138, 817-824.
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
- Sexton, A., & Rochelle, G. T. (2009). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia, 1(1), 1189-1194.
- Chen, W. H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination.
- Li, H., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(18), 3628-3634.
- Li, H., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(18), 3628-3634.
-
Nelson, D., & LaBelle, E. (n.d.). N-Nitrosodimethylamine Degradation Pathway. Eawag-BBD. Retrieved from [Link]
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
-
PubChem. (n.d.). Diethyl(2-phenoxyethyl)amine. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. series.publisso.de [series.publisso.de]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Welcome to the technical support guide for the chromatographic analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing, a common yet challenging issue with basic amine compounds. This guide provides in-depth, experience-based troubleshooting strategies to help you achieve symmetric, reproducible peaks.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in my analysis?
Peak tailing is a common chromatographic distortion where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1][2] An ideal peak should be a symmetrical Gaussian shape.[3] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 indicates tailing, with values over 1.5 often requiring correction.[3][4]
This distortion is problematic because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify individual components.[3]
-
Impacts Quantification: Asymmetrical peaks are challenging for integration algorithms to process accurately, leading to unreliable and irreproducible quantitative results.[3][5]
-
Indicates Underlying Issues: Tailing is not just a cosmetic problem; it signals undesirable secondary chemical interactions or physical problems within your HPLC system.[4][5]
Q2: My compound is (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. Why is it so prone to peak tailing?
Your compound's structure contains a secondary amine functional group. This group is basic, meaning it can accept a proton to become positively charged, especially in acidic to neutral mobile phases. The primary cause of peak tailing for basic compounds like yours is an unwanted secondary interaction between the positively charged analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[1][4][6]
Here's the mechanism:
-
Silica Surface: Standard silica-based columns have a surface populated with silanol groups.[7] Even after bonding the C18 phase, many unreacted, or "residual," silanols remain.[8]
-
Acidic Sites: These residual silanols are acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels typically above 3-4.[1][3][4]
-
Strong Interaction: Your protonated basic amine is strongly attracted to these negatively charged silanol sites via an ion-exchange mechanism.[1][4] This interaction is stronger and different from the intended hydrophobic (reversed-phase) retention mechanism.
-
Tailing: Because there are a limited number of these high-energy silanol sites, the analyte molecules that interact with them are retained longer than those that don't, resulting in a "tail" of late-eluting molecules.[1][4]
Section 2: Systematic Troubleshooting Guide
Peak tailing issues are often complex, but a systematic approach can quickly identify and resolve the root cause. Follow this workflow, starting with the most common and easily adjustable parameters.
Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization - Your First Line of Defense
The mobile phase composition is the most critical factor influencing the ionization state of both your analyte and the column's silanol groups.[9][10][11]
Q: Is my mobile phase pH set correctly to minimize silanol interactions?
Expert Insight: The key is to control the charge states. While the exact pKa of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is not readily published, similar secondary amines have a predicted pKa around 8.8.[12] To achieve a good peak shape, you must adjust the mobile phase pH to a range where either the silanols or the amine (or both) are in a single, non-interactive state.
You have two primary strategies:
-
Low pH (Recommended Start): Adjust the mobile phase to a pH between 2.5 and 3.0.[1] At this low pH, the acidic silanol groups are fully protonated (Si-OH, neutral charge), effectively suppressing their ability to interact with your now-protonated (positively charged) amine.[4][5] This is often the most effective and robust solution.
-
High pH: Operate at a pH at least 2 units above the analyte's pKa (e.g., pH > 10.8). At this high pH, your amine analyte will be in its neutral, uncharged form, eliminating the ionic attraction to the deprotonated silanol sites. Caution: This approach requires a specialized pH-stable column, as standard silica columns will rapidly degrade and dissolve at a pH above 7.5-8.0.[5]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water.
-
Add Buffer: Add the buffering agent (e.g., phosphate, formate, acetate) to the water at a concentration of 10-25 mM. Buffering is crucial to maintain a stable pH.[3]
-
Adjust pH: While stirring, carefully add a concentrated acid (e.g., phosphoric acid, formic acid) or base to the aqueous solution until the pH meter reads the target value (e.g., 2.7).
-
Finalize Mobile Phase: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile, methanol) at the desired ratio. Crucially, always adjust the pH of the aqueous component before mixing with the organic solvent. [13]
Q: Should I use a mobile phase additive like Triethylamine (TEA)?
Expert Insight: If adjusting the pH alone is insufficient, a mobile phase additive can act as a "sacrificial base" or "silanol blocker."[5] Triethylamine (TEA) is a small, basic amine that is added to the mobile phase at low concentrations (typically 0.05% to 0.1%).[5][14][15]
The protonated TEA preferentially interacts with the ionized silanol sites on the stationary phase, effectively masking them from your analyte.[16][17] This reduces the secondary interactions that cause tailing and often improves peak shape for basic compounds.[16][18] Be aware that TEA can be difficult to remove from a column, so it is often recommended to dedicate a column for methods using TEA.[14]
| Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.05 - 0.1% (v/v) | Competitive Base: Masks active silanol sites.[5][16] |
| Formic Acid | 0.1% (v/v) | pH Control: Sets a low pH (~2.7) to suppress silanol ionization. |
| Ammonium Acetate | 10 - 20 mM | pH Buffering & Ionic Strength: Provides pH control near neutral.[14] |
Step 2: Column Chemistry & Health - The Heart of the Separation
If mobile phase optimization does not resolve the tailing, the issue may lie with the column itself.
Q: Is my HPLC column suitable for analyzing basic compounds?
Expert Insight: Not all C18 columns are created equal. Older columns, based on traditional "Type A" silica, have a higher concentration of acidic, metal-contaminated silanols and are notoriously bad for analyzing basic compounds.[1]
For robust analysis of amines, you should use a modern column characterized by:
-
High-Purity "Type B" Silica: These columns have significantly lower metal content and fewer problematic silanol groups.[1]
-
End-capping: After the primary C18 chains are bonded to the silica, a second reaction is performed using a small silane reagent (like trimethylsilyl chloride) to "cap" many of the remaining accessible silanols.[4][8][19][20] This makes the surface less polar and dramatically reduces tailing for basic compounds.[19][20] Double or triple end-capped columns offer even better performance.[19]
Caption: Mechanism of peak tailing and mitigation by a competitive base.
Q: How do I know if my column is contaminated or physically damaged?
Expert Insight: Column performance degrades over time. Tailing that appears suddenly or worsens over a series of injections can point to column fouling or physical damage.
-
Contamination: Strongly retained basic compounds from previous injections can build up on the column, acting as new active sites and causing tailing.
-
Column Void: A physical void or channel can form at the head of the column packing material, often due to pressure shocks or operation at high pH.[5] This disrupts the sample band as it enters the column, leading to tailing or split peaks.[2]
Experimental Protocol: Column Washing and Regeneration If contamination is suspected, a wash procedure can restore performance. If a void is suspected, replacing the column is the only reliable solution.[4]
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Flow: Reverse the column direction to flush contaminants from the inlet frit.[4]
-
Systematic Wash: Flush the column with 10-20 column volumes of each of the following solvents, moving from polar to non-polar and back:
-
100% HPLC-Grade Water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
Your mobile phase (without buffer)
-
-
Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase conditions until the baseline is stable.
-
Test: Inject a standard to see if peak shape has improved.
Step 3: Instrument and Sample Effects
If both mobile phase and column have been optimized, consider these final factors.
Q: Could my sample solvent be causing the issue?
Expert Insight: Yes. If your sample is dissolved in a solvent that is much stronger (more non-polar) than your initial mobile phase, it can cause peak distortion.[6] The sample doesn't focus properly at the head of the column. As a rule, always try to dissolve your sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest (most polar) solvent that can adequately dissolve the sample.
Q: Are there other instrumental factors to consider?
Expert Insight: Excessive volume in the system between the injector and the detector (known as "extra-column volume") can contribute to peak broadening and tailing.[3][5] This is more pronounced in high-efficiency, small-particle columns (UHPLC). Ensure that all connecting tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[3]
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenoxyethanamine. PubChem Compound Database. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
MicroSolv. (2025). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Dolan, J. (2023). End-capping. Separation Science. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
PubMed. (n.d.). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Retrieved from [Link]
-
Lab-Training. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). How Triethylamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]
-
Agilent. (2009). Tips and Tricks of HPLC Separation. Retrieved from [Link]
-
HPLC-Today. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
American Chemical Society. (2023). 2-Phenoxyethanol. Retrieved from [Link]
-
Chemistry For Everyone. (2025). Why Is End-Capping Used In Liquid Chromatography? YouTube. Retrieved from [Link]
-
AXIChrom. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 8. sepscience.com [sepscience.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. dimethyl(2-phenoxyethyl)amine | 13468-02-5 [m.chemicalbook.com]
- 13. agilent.com [agilent.com]
- 14. Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices | MICROSOLV [mtc-usa.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. chromtech.com [chromtech.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Welcome to the technical support guide for the synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this specific amine synthesis. The guidance provided herein is based on established principles of organic chemistry and practical laboratory experience.
Introduction to the Synthesis
The target molecule, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, is a substituted secondary amine. Its synthesis typically involves the formation of a new carbon-nitrogen (C-N) bond. The two most common laboratory-scale approaches are:
-
Nucleophilic Substitution (S
N2 Pathway): The reaction of 2,4-dimethylaniline with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) in the presence of a base. This is often the most direct route. -
Reductive Amination: A two-step, one-pot reaction involving the condensation of 2,4-dimethylaniline with phenoxyacetaldehyde to form an intermediate imine, which is then reduced in situ to the target amine.
This guide will focus primarily on troubleshooting the more common SN2 approach but will also provide insights applicable to reductive amination.
Diagram: Primary Synthetic Pathway (SN2)
Caption: SN2 synthesis of the target amine.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common experimental challenges.
Low Reaction Yield (<60%)
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield in an SN2 alkylation of an aniline derivative is a multifaceted problem. The nucleophilicity of the aniline, the quality of the electrophile, and the reaction conditions are all critical. Here is a systematic approach to troubleshooting:
-
Assess Nucleophile Basicity: 2,4-Dimethylaniline is a relatively weak nucleophile because the nitrogen lone pair is delocalized into the aromatic ring.[1] The two methyl groups are electron-donating, which slightly increases the electron density on the nitrogen compared to aniline, but it remains a modest nucleophile.
-
Verify Reagent Purity:
-
Aniline: Ensure the 2,4-dimethylaniline is free of oxidation products (often colored). If it is dark, consider distillation or filtration through a short plug of activated carbon or silica gel.
-
Electrophile: 2-Phenoxyethyl bromide can degrade over time, potentially through elimination to form phenoxyethene. Confirm its purity by ¹H NMR.
-
Solvent: Ensure you are using anhydrous (dry) solvents, especially for polar aprotic solvents like DMF or DMSO. Water can interfere with the base and affect reaction rates.
-
-
Optimize the Base: The base's role is to deprotonate the aniline (or the ammonium salt formed after initial alkylation) to regenerate the nucleophile and to neutralize the HBr byproduct.
-
Inadequate Base Strength: Weak bases like sodium bicarbonate (NaHCO₃) may not be sufficient.
-
Steric Hindrance: A bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often a good choice as it is less likely to compete as a nucleophile.[2]
-
Heterogeneous vs. Homogeneous: Inorganic bases like potassium carbonate (K₂CO₃) are common and cost-effective but result in a heterogeneous mixture, which can lead to slower reaction rates if stirring is inadequate.[2][3]
-
-
Re-evaluate Solvent Choice: The solvent must solubilize the reactants and facilitate the S
N2 mechanism. Polar aprotic solvents are generally preferred.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| DMF | 37 | 153 | Excellent solvent for S |
| Acetonitrile (ACN) | 36 | 82 | Good choice, easier to remove than DMF. |
| DMSO | 47 | 189 | Very polar, can accelerate S |
| n-Butanol | 18 | 118 | A protic solvent option that can work but may be slower.[2] |
Actionable Protocol: Base and Solvent Screening
-
Set up four parallel reactions in 25 mL flasks, each with 1.0 eq of 2,4-dimethylaniline and 1.2 eq of 2-phenoxyethyl bromide.
-
Flask 1: 2.5 eq K₂CO₃ in 10 mL Acetonitrile.
-
Flask 2: 2.5 eq DIPEA in 10 mL Acetonitrile.
-
Flask 3: 2.5 eq K₂CO₃ in 10 mL DMF.
-
Flask 4: 2.5 eq Cs₂CO₃ in 10 mL Acetonitrile (Cesium carbonate is more soluble and basic, often accelerating reactions).
-
Stir all reactions at 80-100°C.
-
Monitor progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.[2]
Impurity Formation & Side Reactions
Q2: My final product is contaminated with a higher molecular weight impurity. What is it and how can I prevent it?
A2: The most common high molecular weight byproduct is the result of dialkylation . The product, a secondary amine, is often more nucleophilic than the starting primary amine (2,4-dimethylaniline).[3] This means it can react with a second molecule of the 2-phenoxyethyl bromide electrophile.
Diagram: Primary Reaction vs. Dialkylation Side Reaction
Caption: Competing mono- vs. di-alkylation pathways.
Strategies to Minimize Dialkylation:
-
Stoichiometry Control: Use an excess of the aniline nucleophile relative to the electrophile (e.g., 1.5 to 2.0 equivalents of aniline to 1.0 equivalent of the halide). This increases the probability that the electrophile will react with the more abundant starting material.
-
Slow Addition: Add the 2-phenoxyethyl bromide slowly (e.g., via a syringe pump over several hours) to the heated solution of aniline and base. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the primary aniline over the secondary amine product.
-
Consider Reductive Amination: Reductive amination is an excellent alternative for selectively producing secondary amines and avoiding overalkylation.[4][5] The reaction proceeds via an imine intermediate, which is then reduced.
Q3: My reaction mixture turns dark, and I see multiple spots on TLC. What's happening?
A3: Aniline derivatives are susceptible to oxidation, which can create colored, often polymeric, impurities. This can be exacerbated by high temperatures or the presence of trace metals.
Mitigation Strategies:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Lower Temperature: If possible, try running the reaction at a lower temperature for a longer time. The addition of a catalyst like sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction at lower temperatures by an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.
-
Purification of Starting Materials: As mentioned in A1, ensure your starting aniline is clean.
Reaction Stagnation
Q4: My reaction starts but then stalls, with significant starting material remaining even after 24 hours. Why?
A4: Reaction stalling can be due to several factors:
-
Insufficient Temperature: The reaction may have a high activation energy. Cautiously increase the temperature in 10°C increments, monitoring for any decomposition.
-
Base Deactivation/Insufficiency: If a heterogeneous base like K₂CO₃ is used, ensure vigorous stirring to maintain surface area contact. If the base is consumed or coated with byproduct salt, it will become ineffective. Ensure you are using at least 2.0 equivalents of base.
-
Reversible Reaction: While less common for alkylations with good leaving groups, ensure the conditions are driving the reaction forward. The removal of the salt byproduct is typically sufficient.
-
Inhibitors: Impurities in your reagents or solvent could be inhibiting the reaction. Re-purifying your starting materials is a crucial step.
Troubleshooting Workflow for Stalled Reactions
Caption: Systematic workflow for troubleshooting a stalled reaction.
Work-up and Purification
Q5: How do I effectively purify my product and remove unreacted aniline and impurities?
A5: Purification often involves separating a secondary amine from a primary amine (starting material) and a potential tertiary amine (dialkylated byproduct).
Standard Work-up Protocol:
-
Cool the reaction mixture to room temperature.
-
If a solid base (like K₂CO₃) was used, filter it off.
-
Dilute the filtrate with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water or brine to remove the bulk of the polar solvent (e.g., DMF) and salt byproducts.
Separation Strategies:
-
Acid Wash: To remove unreacted 2,4-dimethylaniline, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[6] The primary and secondary amines will be protonated and move to the aqueous layer. The neutral dialkylated impurity (if any) will remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your product.
-
Column Chromatography: This is the most reliable method for achieving high purity.
-
Stationary Phase: Standard silica gel is often effective. However, amines can streak on acidic silica. Pre-treating the silica with triethylamine (e.g., by flushing the column with a solvent system containing 1% triethylamine) can improve peak shape.
-
Amine-Functionalized Silica: For difficult separations, using an amine-functionalized stationary phase can provide excellent results without needing a mobile phase modifier.[7]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 26, 2026, from [Link]
-
Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]
-
Menche, D., & Arikan, F. (2006). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synlett, 2006(6), 841–844. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 26, 2026, from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 26, 2026, from [Link]
-
Thakore, R. R., Takale, B. S., Casotti, G., Gao, E. S., Jin, H. S., & Lipshutz, B. H. (2020). Reductive Amination in Water under Mild Conditions Enabled by Micellar Catalysis. Organic Letters, 22(16), 6324–6329. [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Workup [chem.rochester.edu]
- 7. biotage.com [biotage.com]
Technical Support Center: Scaling the Synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
An in-depth guide to overcoming common challenges in the large-scale synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, designed for process development chemists and manufacturing scientists.
This guide provides practical, in-depth solutions to the challenges encountered during the scale-up of the synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. As Senior Application Scientists, we focus on the causality behind experimental observations and provide robust, validated protocols to ensure process integrity and reproducibility.
Synthetic Strategy Overview: Reductive Amination
The most efficient and scalable route to (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is the reductive amination between 2,4-dimethylaniline and 2-phenoxyacetaldehyde. This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Caption: High-level workflow for the reductive amination synthesis.
Troubleshooting Guide
This section addresses specific, frequently encountered issues during the synthesis and scale-up process in a question-and-answer format.
Q1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the primary causes?
A1: A drop in yield upon scale-up is a classic process chemistry challenge, often rooted in mass and heat transfer limitations.[1]
-
Causality:
-
Inefficient Mixing: In small flasks, agitation is efficient. In large reactors, inadequate mixing can create localized "hot spots" or areas of high reactant concentration. This leads to side reactions, such as the self-condensation of 2-phenoxyacetaldehyde or the formation of tertiary amine byproducts.
-
Poor Heat Dissipation: Reductive amination, particularly the reduction step with borohydride reagents, is exothermic. A large reactor has a smaller surface-area-to-volume ratio than a lab flask, making it harder to dissipate heat.[2] The resulting temperature increase can accelerate side reactions and potentially decompose the product or reagents.
-
Reagent Addition Rate: Slow, controlled addition of the reducing agent is critical at scale. A rapid addition can cause a dangerous temperature spike and favor the simple reduction of the aldehyde over the desired imine reduction.
-
-
Solutions:
-
Characterize Mixing: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Use a baffled reactor and an appropriately sized impeller.
-
Controlled Addition: Add the reducing agent portion-wise or via a syringe pump over a prolonged period (e.g., 1-2 hours) while carefully monitoring the internal temperature.
-
Pre-cool the Reaction: Start the reaction at a lower temperature (e.g., 0-5 °C) to absorb the initial exotherm before allowing it to slowly warm to room temperature.
-
Q2: I'm observing a persistent impurity with a mass corresponding to a tertiary amine. How can I prevent this over-alkylation?
A2: The formation of a tertiary amine, N-(2-phenoxyethyl)-N'-(2-phenoxyethyl)-2,4-dimethylaniline, occurs when the desired secondary amine product reacts with another molecule of the aldehyde and is subsequently reduced.
-
Causality: This side reaction is favored when there is a high concentration of the aldehyde relative to the primary amine, or when the reaction is run for an unnecessarily long time after the primary amine has been consumed.
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the 2,4-dimethylaniline (e.g., 1.05-1.1 equivalents). This ensures the aldehyde is consumed quickly, minimizing its opportunity to react with the secondary amine product.
-
Stepwise Procedure: For highly sensitive systems, a stepwise approach can be effective. First, form the imine by mixing the aldehyde and amine, and monitor for completion by TLC or GC. Then, add the reducing agent. This separates the two key stages of the reaction.[3]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations because it is milder and more selective for the reduction of the iminium ion over the aldehyde, reducing the likelihood of competing pathways.[3]
-
Q3: The purification of the final product by column chromatography is not viable at a multi-kilogram scale. What are the best industrial purification methods?
A3: While effective in the lab, silica gel chromatography is expensive, solvent-intensive, and difficult to scale. The preferred methods for industrial purification of amines are distillation and crystallization.
-
Purification Strategy:
-
Acid-Base Workup: After quenching the reaction, perform an acid-base workup. Extract the crude product into an acidic aqueous solution (e.g., 1M HCl) to protonate the amine, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to a pH > 10 and extract the free amine back into a fresh organic solvent (e.g., ethyl acetate or toluene). This is a highly effective initial purification step.
-
Vacuum Distillation: The target amine has a relatively high boiling point, making vacuum distillation an excellent choice for removing non-volatile impurities and unreacted starting materials.
-
Crystallization via Salt Formation: Convert the free amine to a crystalline salt (e.g., hydrochloride or maleate salt).[4] Dissolve the crude amine in a suitable solvent (e.g., isopropanol or ethyl acetate) and add a solution of the acid (e.g., HCl in isopropanol). The resulting salt will often precipitate in high purity and can be collected by filtration. The free base can be regenerated if needed.
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare and handle 2-phenoxyacetaldehyde, which can be unstable?
A1: 2-Phenoxyacetaldehyde is prone to polymerization or oxidation.[5] It is often supplied as a 50% solution in a solvent like benzyl alcohol to improve stability.[6] For a scalable process, it is best to use it immediately after preparation or purchase. If preparing it in-house, a common route is the oxidation of 2-phenoxyethanol.[7] Always store it under an inert atmosphere (nitrogen or argon) at a low temperature (0-4 °C).
Q2: Which reducing agent is most suitable for this process at scale: NaBH(OAc)₃, NaBH₃CN, or catalytic hydrogenation?
A2: Each has its pros and cons for large-scale operations.
| Reducing Agent | Advantages at Scale | Disadvantages at Scale |
| NaBH(OAc)₃ | Mild, highly selective, does not require pH control, generates non-toxic byproducts (acetate).[3] | Relatively expensive, can be moisture-sensitive. |
| NaBH₃CN | Cost-effective. | Highly toxic (cyanide release at low pH), requires careful pH control to be effective and safe. Not recommended for pharmaceutical processes. |
| Catalytic Hydrogenation | Very cost-effective, high atom economy, environmentally friendly (water is the only byproduct). | Requires specialized high-pressure reactor, potential for catalyst poisoning, may reduce other functional groups.[8] |
Recommendation: For pharmaceutical applications where safety and selectivity are paramount, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice despite its higher cost.
Q3: What are the critical safety considerations for scaling up this synthesis?
A3:
-
Exotherm Management: As discussed, the reduction step is exothermic. A formal Process Hazard Analysis (PHA) should be conducted to assess thermal risks.[9] Ensure the reactor has adequate cooling capacity and an emergency quenching plan.
-
Hydrogen Gas Evolution: The reaction of borohydride reagents with protic solvents (or acidic conditions) generates hydrogen gas. The reactor must be well-ventilated and operated in an environment free of ignition sources.
-
Handling Reagents: 2,4-dimethylaniline is a toxic and suspected carcinogenic substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection in a well-ventilated hood or facility.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (100g Scale)
Caption: Step-by-step experimental workflow for the synthesis.
Materials & Reagents:
| Reagent | M.W. | Amount (g) | Moles | Equivalents |
| 2-Phenoxyacetaldehyde | 136.15 | 100.0 | 0.734 | 1.0 |
| 2,4-Dimethylaniline | 121.18 | 93.4 | 0.771 | 1.05 |
| Sodium triacetoxyborohydride | 211.94 | 186.5 | 0.880 | 1.2 |
| Dichloromethane (DCM) | - | 1.0 L | - | - |
| 1M Hydrochloric Acid | - | As needed | - | - |
| 3M Sodium Hydroxide | - | As needed | - | - |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
Procedure:
-
Reactor Setup: Equip a 3L, 3-neck round-bottom flask (or an appropriately sized reactor) with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Charge Reagents: Charge the reactor with 2,4-dimethylaniline (93.4 g) and dichloromethane (1.0 L). Stir until dissolved.
-
Aldehyde Addition: Slowly add 2-phenoxyacetaldehyde (100.0 g) to the solution, ensuring the internal temperature does not exceed 25 °C.
-
Imine Formation: Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC (thin-layer chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to confirm the consumption of the aldehyde.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Reducer Addition: Add sodium triacetoxyborohydride (186.5 g) in 4-5 portions over 1 hour. CAUTION: This addition is exothermic and generates gas. Ensure the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 3-5 hours, or until GC-MS analysis indicates the complete consumption of the imine intermediate.
-
Quenching: Carefully and slowly quench the reaction by adding 500 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product as a clear, viscous oil.
References
-
ResearchGate. Synthesis of 5-[2-(Phenoxy)ethyl] Derivatives of 6-Methyluracil... Available at: [Link]
- Google Patents. Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
- Google Patents. Method for preparing 2,4-dimethylaniline by direct amination of m-xylene.
- Google Patents. Method for preparing 2-[4-(2-ethoxyethyl) phenoxy] ethylamine.
- Google Patents. Production of phenoxyacetaldehyde.
-
Shandong Look Chemical. Problems needing attention in synthesis process scaling up. Available at: [Link]
-
PubChem. (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. Available at: [Link]
-
YouTube. Dimethylaniline : Synthesis. Available at: [Link]
- Google Patents. Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline.
-
Chemistry World. When it comes to scaling up organic synthesis, it pays to think small. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- Google Patents. Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
-
Organic Syntheses. m-NITRODIMETHYLANILINE. Available at: [Link]
- Google Patents. 2-phenyl-1-[4-(2-aminoethoxy)-benzyl]-indoles as estrogenic agents.
-
ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available at: [Link]
-
Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of. Available at: [Link]
-
CPI. 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]
-
MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]
-
Organic Syntheses. coumarone. Available at: [Link]
-
Reddit. Reductive amination difficulties - poor conversion. Available at: [Link]
-
The Good Scents Company. phenoxyacetaldehyde 50% in benzyl alcohol cortex aldehyde 50 (IFF). Available at: [Link]
-
ResearchGate. Reductive Amination Towards Aldehydes and Amines catalyzed by Pd(OH)2/g-C3N4. Available at: [Link]
-
Lab Manager. How to Scale Up a New Synthesis Reaction. Available at: [Link]
- Google Patents. Preparation of Amine Oxides.
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. phenoxyacetaldehyde 50% in benzyl alcohol, 2120-70-9 [thegoodscentscompany.com]
- 7. US2918497A - Production of phenoxyacetaldehyde - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
troubleshooting unexpected side reactions in (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine synthesis
Answering the call of complex chemical syntheses, this Technical Support Center provides in-depth troubleshooting for the synthesis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the mechanistic reasoning behind common synthetic challenges, empowering you to not only solve current issues but also to anticipate and prevent future ones. This guide is structured to provide direct, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine?
A1: There are two principal and highly effective methods for synthesizing this target molecule:
-
Reductive Amination: This route involves the reaction of 2,4-dimethylaniline with 2-phenoxyacetaldehyde. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This is often considered a high-yield and clean method.[1][2]
-
Direct N-Alkylation: This classic approach involves the nucleophilic substitution of a 2-phenoxyethyl derivative bearing a good leaving group (e.g., 2-phenoxyethyl bromide) with 2,4-dimethylaniline.[3][4] The choice of base and solvent is critical to favor N-alkylation over potential side reactions.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and immediate method for monitoring reaction progress. A co-spot of your starting materials and the reaction mixture will clearly show the consumption of reactants and the appearance of a new spot for the product. For more quantitative analysis, especially for kinetics or impurity profiling, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]
Q3: What is the most common challenge in purifying the final product?
A3: The basic nature of the amine product can complicate standard silica gel chromatography. Residual starting aniline or closely related amine byproducts can co-elute. A common strategy is to use a mobile phase doped with a small amount of a volatile base, such as triethylamine (~1-2%), to prevent peak tailing and improve separation. Alternatively, an acidic workup to extract the amine into an aqueous layer, followed by basification and re-extraction into an organic solvent, can effectively remove non-basic impurities.
Troubleshooting Guide 1: Reductive Amination Route
This route is often preferred for its selectivity but is not without potential pitfalls. The core of the reaction is the equilibrium between the starting materials and the imine, followed by an irreversible reduction.
Caption: General workflow for the reductive amination synthesis.
Issue 1: Low conversion with significant unreacted 2,4-dimethylaniline observed.
-
Potential Cause 1: Inefficient Imine Formation. The formation of the imine is an equilibrium-driven process that releases water. If this water is not sequestered or if the reaction conditions do not favor the forward reaction, the concentration of the imine intermediate will be too low for the reduction step to proceed efficiently. 2,4-dimethylaniline is also a relatively weak nucleophile due to steric hindrance from the ortho-methyl group, which can slow imine formation.[1]
-
Potential Cause 2: Inactive Reducing Agent. The reducing agent, particularly milder ones like sodium triacetoxyborohydride (NaBH(OAc)₃), can degrade upon exposure to moisture.
-
Troubleshooting & Optimization:
-
Promote Imine Formation:
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to remove water as it forms.
-
Consider a stepwise approach: first, stir the aniline and aldehyde together in a solvent like methanol or dichloroethane (DCE) for 1-2 hours to allow for imine formation before adding the reducing agent.[6]
-
-
Catalyze the Reaction: A catalytic amount of acetic acid can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the aniline.[6]
-
Verify Reagent Quality: Use a fresh bottle of NaBH(OAc)₃ or verify the activity of your current stock. Sodium cyanoborohydride (NaBH₃CN) is more stable in the presence of mild acid and water and can be a suitable alternative.[7]
-
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes.[6] |
| Solvent | Dichloroethane (DCE), THF | Aprotic solvents that are compatible with the reducing agent. |
| Catalyst | Acetic Acid (5-10 mol%) | Speeds up imine formation. |
| Additives | Molecular Sieves (4Å) | Removes water to drive equilibrium. |
Issue 2: A significant byproduct is identified as 2-phenoxyethanol.
-
Potential Cause: Premature Aldehyde Reduction. If a strong reducing agent like sodium borohydride (NaBH₄) is used, or if the imine formation is particularly slow, the reducing agent can directly reduce the 2-phenoxyacetaldehyde to the corresponding alcohol before it has a chance to react with the aniline.[7]
-
Troubleshooting & Optimization:
-
Use a Selective Reducing Agent: Switch to a milder reducing agent that is selective for the protonated iminium ion over the neutral aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason.[6]
-
Control Reagent Addition: If using NaBH₄ is unavoidable, ensure imine formation is complete before adding the reducing agent. This can be monitored by TLC or IR spectroscopy (disappearance of the C=O stretch). Add the NaBH₄ portion-wise at a low temperature (0 °C) to control reactivity.
-
Caption: Troubleshooting logic for premature aldehyde reduction.
Issue 3: Mass spectrometry indicates the presence of a di-alkylated tertiary amine.
-
Potential Cause: Secondary Amine Reactivity. The product, a secondary amine, can be more nucleophilic than the starting 2,4-dimethylaniline. It can therefore compete with the starting material by reacting with another molecule of 2-phenoxyacetaldehyde to form a new iminium ion, which is then reduced to a tertiary amine byproduct.[8]
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess of the aniline (1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before it can react significantly with the product.
-
Slow Aldehyde Addition: If the issue persists, add the 2-phenoxyacetaldehyde slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the aldehyde low, favoring its reaction with the more abundant starting aniline over the newly formed secondary amine product. This technique is especially useful when dialkylation is a persistent problem.[6]
-
Troubleshooting Guide 2: N-Alkylation Route
This method is direct but requires careful balancing of nucleophilicity and basicity to avoid common side reactions.
Issue 1: The reaction is slow or stalls, with mainly unreacted 2,4-dimethylaniline remaining.
-
Potential Cause 1: Poor Leaving Group. The efficiency of an Sₙ2 reaction is highly dependent on the quality of the leaving group. If you are using 2-phenoxyethyl chloride, the reaction may be sluggish. Bromides and iodides are more reactive, as are tosylates and mesylates.
-
Potential Cause 2: Insufficient Base Strength. The base must be strong enough to deprotonate the aniline (or the ammonium salt formed after initial alkylation) to regenerate its nucleophilicity, but not so strong that it promotes side reactions.
-
Troubleshooting & Optimization:
-
Improve the Leaving Group:
-
Switch from a chloride to 2-phenoxyethyl bromide.
-
For a highly effective leaving group, prepare 2-phenoxyethyl tosylate from 2-phenoxyethanol.
-
-
Add a Catalyst: In the case of using a bromide or chloride, adding a catalytic amount of sodium iodide (NaI) can perform an in-situ Finkelstein reaction, generating the more reactive 2-phenoxyethyl iodide.
-
Optimize Base and Solvent:
-
Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
For sterically hindered anilines, a stronger base like sodium hydride (NaH) might be necessary to generate the anilide anion, but this must be done carefully under anhydrous conditions.
-
-
| Parameter | Recommended Condition | Rationale |
| Electrophile | 2-Phenoxyethyl Bromide | Better leaving group than chloride. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Base | K₂CO₃, Cs₂CO₃ | Sufficiently basic to deprotonate the amine without causing excessive side reactions. |
| Temperature | 60-80 °C | Provides activation energy without promoting significant decomposition. |
Issue 2: A major, non-polar byproduct is observed, often with a mass corresponding to C₈H₈O.
-
Potential Cause: β-Elimination (E2 Reaction). This is a very common side reaction in the N-alkylation of amines with 2-substituted ethyl halides. The base, instead of deprotonating the aniline nitrogen, can abstract a proton from the carbon adjacent to the phenoxy group, leading to the elimination of HBr and the formation of phenyl vinyl ether (phenoxyethene). This is favored by strong, sterically hindered bases.
-
Troubleshooting & Optimization:
-
Use a Weaker Base: Switch from strong bases like tert-butoxides or hydroxides to milder carbonate bases (K₂CO₃, Cs₂CO₃). These are generally sufficient to act as an acid scavenger without promoting significant elimination.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest temperature that allows for a reasonable rate of substitution can significantly improve the Sₙ2/E2 ratio.
-
Avoid Hindered Bases: Avoid bulky bases like potassium tert-butoxide, as their steric hindrance encourages them to act as bases at the less-hindered β-proton rather than as nucleophiles.
-
Caption: Competing Sₙ2 (desired) and E2 (side reaction) pathways.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Syntheses. m-NITRODIMETHYLANILINE. Coll. Vol. 2, p.447 (1943); Vol. 19, p.70 (1939). [Link]
-
Lewis, T. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. [Link]
-
ResearchGate. Friedel–Crafts alkylation of N,N-dimethylaniline. [Link]
- Google Patents.
-
Boyington, A. J., et al. (2019). Catalytic Strategy for Regioselective Arylethylamine Synthesis. ACS Publications. [Link]
-
PrepChem. Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. [Link]
- Google Patents. Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine. CN108640845B.
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
National Center for Biotechnology Information. Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. [Link]
- Google Patents. Method and catalyst for synthesizing N,N-dimethylaniline. CN102728367A.
-
Chemistry LibreTexts. Reductive Amination. (2023). [Link]
-
SciSpace. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
- Google Patents.
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Reddit. Gabriel synthesis troubleshooting. r/Chempros. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
National Center for Biotechnology Information. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
-
Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
- Google Patents. 2-phenyl-1-[4-(2-aminoethoxy)-benzyl]-indoles as estrogenic agents. US5998402A.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]
-
Semantic Scholar. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]
-
PrepChem. Synthesis of 2-(4-methylphenyl)ethanamine. [Link]
-
ResearchGate. Synthesis of 5-[2-(Phenoxy)ethyl] Derivatives of 6-Methyluracil.... [Link]
-
MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]
-
ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
-
Organic Syntheses. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. [Link]
-
TSi Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
Wikipedia. Gasoline. [Link]
- Google Patents. Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. EP1506156A1.
-
Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jocpr.com [jocpr.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Method Validation
In pharmaceutical development, the purity and stability of an active pharmaceutical ingredient (API) or a critical intermediate are paramount. The compound (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, with the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol , often serves as a key building block or can be a potential process-related impurity.[1] Ensuring its precise quantification and the detection of any related impurities or degradants is not merely a quality control checkpoint; it is a foundational requirement for regulatory approval and patient safety.
The objective of any analytical procedure validation is to rigorously demonstrate that the method is suitable for its intended purpose.[2][3] This guide provides an in-depth, experience-driven comparison of the validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method tailored for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. We will move beyond a simple checklist of steps to explore the scientific rationale behind each experimental choice, grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
The Analytical Cornerstone: A Comparative Overview of Methodologies
While various analytical techniques exist for impurity profiling, including Gas Chromatography (GC), Mass Spectrometry (MS), and spectroscopic methods, HPLC remains the gold standard for the analysis of non-volatile organic molecules like aromatic amines.[5][6][7][8]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is our primary proposed method. The presence of two aromatic rings in the (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine structure provides strong chromophores, making UV detection highly suitable. Its robustness, precision, and cost-effectiveness make it ideal for routine quality control and stability testing.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While not the primary method for routine quantification, LC-MS is an invaluable complementary technique. Its strength lies in its superior specificity and its ability to elucidate the structures of unknown impurities and degradation products, which is particularly crucial during forced degradation studies.[5][9] For impurities that lack a UV chromophore or co-elute with the main peak, MS can serve as a powerful quantitative tool.[9]
This guide will focus on the validation of the HPLC-UV method, with comparative notes on where LC-MS would provide significant advantages.
The Validation Workflow: A Systematic Approach
A successful validation is not a single experiment but a structured sequence of studies. Each stage builds upon the last to create a comprehensive data package that proves the method's reliability.
Caption: Overall workflow for analytical method validation.
Experimental Protocols and Performance Characteristics
The following sections detail the experimental execution for each core validation parameter, grounded in the ICH Q2(R1) guideline.[2][4]
Specificity: The Foundation of a Stability-Indicating Method
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[10][11] For a stability-indicating method, this is the most critical parameter. We must prove that the analytical signal is solely from our target compound and that any degradation products that form over time can be separated and detected. This is achieved through forced degradation studies.[12][13][14]
Forced Degradation Logic:
Caption: Logic of a forced degradation study for specificity.
Experimental Protocol (Forced Degradation):
-
Prepare six solutions of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Control: Keep one sample untreated.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Oxidation: Add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store one sample in a solid state and another in solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose one solid sample and one solution sample to light as specified in ICH Q1B.
-
Neutralize the acid and base samples before injection. The goal is to achieve 5-20% degradation of the active ingredient.[12]
-
Analyze all samples by the proposed HPLC method, alongside a placebo and a control sample.
-
Assessment: Check for peak purity of the analyte using a photodiode array (PDA) detector. Ensure all major degradation products are well-resolved from the main peak (Resolution > 2.0).
Data Summary (Hypothetical):
| Stress Condition | % Assay of Analyte | % Degradation | Comments |
| Control (Unstressed) | 100.0 | 0.0 | Single, pure peak observed. |
| 0.1 M HCl, 60°C | 88.5 | 11.5 | Two new degradant peaks observed at RRT 0.85 and 1.15. |
| 0.1 M NaOH, 60°C | 91.2 | 8.8 | One major degradant peak observed at RRT 0.79. |
| 30% H₂O₂, RT | 84.7 | 15.3 | Multiple minor degradant peaks observed. |
| Thermal (80°C) | 96.5 | 3.5 | Minor degradation, single new peak at RRT 1.20. |
| Photolytic (ICH Q1B) | 94.1 | 5.9 | One significant degradant peak at RRT 0.92. |
Linearity & Range
Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response (e.g., peak area). The range is the interval over which this proportionality is established with suitable accuracy and precision.[11] This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels. Per ICH guidelines, the range for an assay is typically 80% to 120% of the test concentration.[2][4] For impurity analysis, the range must cover from the reporting level to 120% of the specification limit.[4]
-
Inject each concentration level in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Data Summary (Hypothetical - Assay):
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798,500 |
| 90 | 901,200 |
| 100 | 1,002,500 |
| 110 | 1,103,100 |
| 120 | 1,205,600 |
| Regression Analysis | Result |
| Correlation Coefficient (r²) | 0.9995 |
| Y-intercept | 5,230 |
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.99.[15]
Accuracy
Causality: Accuracy expresses the closeness of the method's results to the true value.[11] It confirms that the method is free from systematic errors.
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation components except the API).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[16]
-
Prepare each level in triplicate, resulting in nine total determinations.
-
Analyze the samples and calculate the percentage recovery.
Data Summary (Hypothetical):
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.3 | 100.3% |
| 120% (n=3) | 120.0 | 121.1 | 100.9% |
| Mean Recovery | 100.2% |
-
Acceptance Criterion: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay.
Precision
Causality: Precision measures the degree of scatter between a series of measurements from the same sample.[11] It demonstrates the method's consistency and freedom from random errors. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Over a short interval with the same analyst and equipment.
-
Intermediate Precision: Within the same lab but with different analysts, on different days, or with different equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Have a second analyst repeat the repeatability protocol on a different day using a different HPLC system if available. Compare the results from both sets.
Data Summary (Hypothetical):
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Assay (%) | 99.8% | 100.1% |
| Standard Deviation | 0.45 | 0.51 |
| RSD (%) | 0.45% | 0.51% |
| Overall RSD (n=12) | \multicolumn{2}{c | }{0.48% } |
-
Acceptance Criterion: RSD should be ≤ 2.0% for an assay method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. These are critical for impurity analysis.
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare a series of dilute solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (RSD) is acceptable (e.g., ≤ 10%).
Data Summary (Hypothetical):
| Parameter | Concentration (µg/mL) | S/N Ratio | Precision (RSD at LOQ) |
| LOD | 0.05 | ~3:1 | N/A |
| LOQ | 0.15 | ~10:1 | 6.8% |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[11]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
Vary each parameter slightly (e.g., pH ± 0.2 units, Temperature ± 5°C, Flow Rate ± 10%).
-
Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Data Summary (Hypothetical):
| Parameter Varied | Variation | Retention Time (min) | Peak Asymmetry | Resolution (to nearest peak) |
| Nominal | - | 10.5 | 1.1 | 3.5 |
| Flow Rate | -10% (0.9 mL/min) | 11.7 | 1.1 | 3.8 |
| Flow Rate | +10% (1.1 mL/min) | 9.5 | 1.1 | 3.2 |
| Temperature | -5°C (25°C) | 10.9 | 1.2 | 3.6 |
| Temperature | +5°C (35°C) | 10.1 | 1.1 | 3.4 |
-
Acceptance Criterion: System suitability parameters must remain within their defined limits for all variations.
Conclusion
The validation of an analytical method for a substance like (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine is a comprehensive scientific investigation. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we build a self-validating system that ensures the generation of trustworthy and reliable data. The cornerstone of this process for a stability-indicating assay is the forced degradation study, which proves the method's ability to separate the analyte from potential degradants. While HPLC-UV provides a robust platform for routine analysis, the strategic use of LC-MS for structural elucidation is indispensable for a complete understanding of a compound's stability profile. This guide provides the framework and the scientific rationale to execute this critical process with confidence, ensuring compliance with global regulatory standards and contributing to the development of safe and effective medicines.
References
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1787842, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. [Link]
-
Ouyang, X., et al. (2015). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. PubMed. [Link]
-
Cormica. Understanding Impurity Analysis. [Link]
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Senieer. Detailed Explanation of Drug Impurity Research Methods. [Link]
-
Ravi, S., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]
-
ResearchGate. Method validation parameters of the HPLC method. [Link]
-
Taylor & Francis Online. (2015). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]
-
IVT Network. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Validex. Global Pharmaceutical Analytical Method Validation Services | ICH Q2 Compliance. [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
ResearchGate. (2025). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
-
Amines & Plasticizers Limited. 2-Phenoxyethanol. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66150, Diethyl(2-phenoxyethyl)amine. [Link]
-
AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]
-
Wikipedia. Phenoxyethanol. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. biomedres.us [biomedres.us]
- 8. ijnrd.org [ijnrd.org]
- 9. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Efficacy of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine and Known Monoamine Oxidase-A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical inhibitory efficacy of a novel compound, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, hereafter referred to as Compound X, with established Monoamine Oxidase-A (MAO-A) inhibitors. Due to the absence of published data on Compound X, this document is framed as a prospective analysis, outlining the essential experiments and rationale required to rigorously characterize its potential as a therapeutic agent. The established MAO-A inhibitors, Moclobemide (a reversible inhibitor) and Clorgyline (an irreversible inhibitor), will serve as benchmarks for comparison.
Introduction: The Rationale for Targeting Monoamine Oxidase-A
Monoamine Oxidase-A (MAO-A) is a critical enzyme in the central nervous system, responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully leveraged for the treatment of major depressive disorder and anxiety disorders.[2][3]
The development of new MAO-A inhibitors is driven by the need for agents with improved efficacy, selectivity, and safety profiles compared to earlier generations of these drugs.[4] Compound X, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, possesses structural motifs—a substituted aniline and a phenoxyethylamine core—that suggest a potential affinity for the active site of MAO-A. This guide outlines the necessary experimental framework to validate this hypothesis and benchmark its performance against well-characterized inhibitors.
Comparative Compounds: A Tale of Two Inhibitors
To provide a thorough assessment of Compound X, it is essential to compare it against inhibitors with distinct mechanisms of action:
-
Moclobemide: A selective and reversible inhibitor of MAO-A (RIMA).[5] Its reversible nature contributes to a more favorable safety profile, particularly concerning dietary tyramine interactions, as the enzyme's activity can be restored.[6]
-
Clorgyline: A potent, selective, and irreversible inhibitor of MAO-A.[7][8] Irreversible inhibitors form a stable, often covalent, bond with the enzyme, leading to a prolonged duration of action that is dependent on the synthesis of new enzyme.[9][10]
This dual-comparator approach will allow for a nuanced understanding of Compound X's potency, selectivity, and mechanism of inhibition.
Experimental Workflow for Efficacy Comparison
The following sections detail the critical experiments required to characterize and compare the inhibitory potential of Compound X. The causality behind each experimental choice is explained to provide a clear, logical progression for the investigation.
The first step is to determine the half-maximal inhibitory concentration (IC50) of Compound X against MAO-A. This value quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a primary indicator of its potency.[11]
Experimental Protocol: In Vitro MAO-A Inhibition Assay
This protocol is designed to be a self-validating system by including both positive (known inhibitors) and negative controls.
-
Preparation of Reagents:
-
Recombinant human MAO-A enzyme.
-
MAO-A substrate (e.g., kynuramine or a luminogenic substrate).[12]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Compound X, Moclobemide, and Clorgyline stock solutions in DMSO.
-
Detection reagents (e.g., for measuring fluorescent or luminescent product).
-
-
Assay Procedure:
-
A dilution series of Compound X, Moclobemide, and Clorgyline is prepared.
-
The MAO-A enzyme is pre-incubated with each inhibitor concentration for a defined period (e.g., 15 minutes) to allow for binding.[13]
-
The enzymatic reaction is initiated by the addition of the MAO-A substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is quantified using a plate reader (fluorescence or luminescence).
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control (DMSO).
-
The data is plotted as percent inhibition versus log[inhibitor concentration], and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Causality of Experimental Choices: The use of recombinant human MAO-A ensures a pure and consistent source of the enzyme. The pre-incubation step is crucial, especially for time-dependent or irreversible inhibitors, to ensure that the inhibitor has had sufficient time to bind to the enzyme before the substrate is introduced.
Understanding whether an inhibitor is reversible or irreversible is critical for predicting its duration of action and potential for drug-drug interactions.[10]
Experimental Protocol: Dialysis-Based Reversibility Assay
-
Enzyme-Inhibitor Binding:
-
MAO-A is incubated with a high concentration of Compound X (e.g., 10x IC50) for an extended period (e.g., 60 minutes) to ensure maximal binding.
-
Control samples with Moclobemide (reversible) and Clorgyline (irreversible) are prepared in parallel.
-
-
Dialysis:
-
The enzyme-inhibitor complexes are subjected to extensive dialysis against a large volume of assay buffer. This process will remove any unbound or reversibly bound inhibitor.
-
-
Activity Measurement:
-
Following dialysis, the residual activity of the MAO-A enzyme is measured using the standard inhibition assay protocol described in section 3.1.
-
-
Interpretation of Results:
-
Reversible Inhibition: If Compound X is reversible, its dissociation from the enzyme during dialysis will lead to a significant recovery of enzyme activity, similar to the Moclobemide control.
-
Irreversible Inhibition: If Compound X is irreversible, it will remain bound to the enzyme, and there will be minimal recovery of enzyme activity, mirroring the Clorgyline control.
-
Causality of Experimental Choices: Dialysis is a robust method for separating small molecules (inhibitors) from larger proteins (enzymes). This physical separation provides a definitive answer regarding the stability of the enzyme-inhibitor complex and, thus, the reversibility of the inhibition.[9]
Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative Efficacy and Mechanism of MAO-A Inhibitors
| Compound | IC50 (nM) against MAO-A | Mechanism of Inhibition |
| Compound X | To be determined | To be determined |
| Moclobemide | Literature Value (e.g., ~200-500 nM) | Reversible |
| Clorgyline | Literature Value (e.g., ~1-10 nM)[14] | Irreversible |
Note: Literature values for IC50 can vary depending on the specific assay conditions.
Visualizing the Biological Context
Understanding the signaling pathway in which MAO-A operates is crucial for appreciating the downstream consequences of its inhibition.
Signaling Pathway of MAO-A in a Presynaptic Neuron
Caption: MAO-A in the presynaptic neuron degrades monoamines. Inhibitors block this process.
Experimental Workflow Diagram
Caption: Workflow for determining inhibitor potency (IC50) and mechanism (reversibility).
Conclusion and Future Directions
This guide has outlined a rigorous and scientifically sound framework for evaluating the efficacy of the novel compound, (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, as a potential MAO-A inhibitor. By comparing it to the well-characterized reversible and irreversible inhibitors, Moclobemide and Clorgyline, a comprehensive understanding of its potency and mechanism of action can be achieved.
Future studies should expand upon these initial findings to include selectivity profiling against MAO-B, in vitro and in vivo toxicological assessments, and pharmacokinetic studies to determine its drug-like properties. The successful completion of this experimental cascade will be instrumental in determining the therapeutic potential of Compound X.
References
-
PubChem. (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. National Center for Biotechnology Information. [Link]
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]
-
Knya. (2024, May 24). Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. [Link]
-
Wikipedia. (2024). Monoamine oxidase inhibitor. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Moclobemide? [Link]
-
Sonderfan, A. J., et al. (1997). N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs. Cancer Research, 57(9), 1766-1772. [Link]
-
Bortolato, M., et al. (2013). The role of monoamine oxidase A in the neurobiology of aggressive, antisocial, and violent behavior: a tale of mice and men. Progress in Neurobiology, 106, 47-78. [Link]
-
ResearchGate. (n.d.). The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors... [Link]
-
Nonstop Neuron. (2022, September 29). The BEST ANALOGY to Understand Difference Between Reversible vs Irreversible Inhibition [Video]. YouTube. [Link]
-
Wikipedia. (2024). Moclobemide. [Link]
-
Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. [Link]
-
Grahame-Smith, D. G. (1992). Pharmacology of reversible and selective inhibitors of monoamine oxidase type A. Acta Psychiatrica Scandinavica. Supplementum, 369, 23-27. [Link]
-
Wikipedia. (2024). Monoamine oxidase A. [Link]
-
Nair, B. S., & Varma, B. R. (1997). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Indian Journal of Psychiatry, 39(2), 101-115. [Link]
-
Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. [Link]
-
Carradori, S., et al. (2018). Molecular Modeling and Experimental Evaluation of Non-Chiral Components of Bergamot Essential Oil with Inhibitory Activity against Human Monoamine Oxidases. Molecules, 23(10), 2596. [Link]
-
Fan, B., et al. (2020). The MAOA Gene Influences the Neural Response to Psychosocial Stress in the Human Brain. Frontiers in Neuroscience, 14, 468. [Link]
-
Fiedorowicz, J. G., & Swartz, K. L. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia. (2024). Clorgiline. [Link]
-
MedlinePlus. (2017, May 1). MAOA gene. [Link]
-
Chemistry LibreTexts. (2025, March 18). 8.7: Enzyme Inhibition. [Link]
-
MentalHealth.com. (n.d.). Moclobemide. [Link]
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]
-
Jo, S., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(23), 5727. [Link]
-
Science.gov. (n.d.). inhibition ic50 values: Topics. [Link]
-
Chen, K., et al. (2005). Forebrain-specific Expression of Monoamine Oxidase A Reduces Neurotransmitter Levels, Restores the Brain Structure, and Rescues Aggressive Behavior in Monoamine Oxidase A-deficient Mice. Journal of Biological Chemistry, 280(31), 28774-28781. [Link]
-
PubChem. (n.d.). 2-Phenoxyethanamine. National Center for Biotechnology Information. [Link]
- Bryant, H. U., & Dodge, J. A. (1999). U.S. Patent No. 5,998,402. U.S.
-
Mayo Clinic. (n.d.). Moclobemide (oral route). [Link]
-
Taylor & Francis. (n.d.). Clorgiline – Knowledge and References. [Link]
-
PubChem. (n.d.). Diethyl(2-phenoxyethyl)amine. National Center for Biotechnology Information. [Link]
-
Reddit. (2018, March 25). reversible vs irreversible inhibition for enzymes. r/Mcat. [Link]
-
Wikipedia. (2024). Benzalkonium chloride. [Link]
-
PubChem. (n.d.). Oxirane, 2-((4-(1-methyl-1-phenylethyl)phenoxy)methyl)-. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. National Center for Biotechnology Information. [Link]
Sources
- 1. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mentalhealth.com [mentalhealth.com]
- 4. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 6. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clorgiline - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. knyamed.com [knyamed.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Modeling and Experimental Evaluation of Non-Chiral Components of Bergamot Essential Oil with Inhibitory Activity against Human Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine: An Inquiry into a Novel Scaffold
An initial investigation into the existing scientific literature reveals a notable absence of peer-reviewed studies focusing on the synthesis, pharmacological activity, and therapeutic potential of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine. While the compound is cataloged in chemical databases such as PubChem, providing foundational chemical and physical properties, there is a clear lack of published biological data to construct a comprehensive comparative guide as initially intended.
This guide, therefore, pivots from a direct comparison of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine with established alternatives to a broader exploration of its constituent chemical motifs—the phenoxy-ethylamine core and the dimethylphenyl substituent. By examining structurally related compounds for which biological data are available, we can infer potential areas of interest and guide future research directions for this novel molecule.
Chemical Identity and Properties
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, with the chemical formula C₁₆H₁₉NO, is a secondary amine featuring a 2,4-dimethylphenyl group linked to a phenoxy-ethyl moiety.[1] Its structure suggests potential interactions with a range of biological targets, a hypothesis informed by the known activities of similar chemical scaffolds.
Table 1: Physicochemical Properties of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine [1]
| Property | Value |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 2,4-dimethyl-N-(2-phenoxyethyl)aniline |
| CAS Number | 327070-55-3 |
The Phenoxy-Ethyl-Amine Scaffold: A Privileged Structure in Medicinal Chemistry
The phenoxy-ethylamine core is a well-recognized pharmacophore present in numerous biologically active compounds. This structural motif is a key component of various therapeutic agents, highlighting its versatility in drug design. Derivatives of this scaffold have been explored for a multitude of applications, from modulating neurotransmitter systems to acting as antimicrobial agents.
For instance, the broader class of 2-phenethylamines is known to interact with a variety of receptors and enzymes, including adrenoceptors, dopamine receptors, and monoamine oxidase (MAO).[2] The introduction of a phenoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent phenethylamine, often enhancing its metabolic stability and modifying its receptor binding profile.
Potential Therapeutic Arenas for Investigation
Given the structural similarities to known bioactive molecules, several avenues for the investigation of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine can be proposed:
-
CNS Activity: Many phenethylamine derivatives exhibit psychoactive properties. The specific substitution pattern on the phenyl ring of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine could modulate its affinity for CNS targets. For example, substituted mescaline analogues, which are also phenethylamines, have been extensively studied for their psychedelic effects.[3]
-
Antimicrobial Properties: Dimethylamine derivatives, a related class of compounds, have demonstrated a wide range of pharmacological activities, including antimicrobial effects.[4] It is plausible that (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine could exhibit similar properties.
-
Enzyme Inhibition: The structural features of this molecule suggest it could be a candidate for enzyme inhibition. For example, N,N-Dimethyl-2-phenoxyethanamine has been identified as useful for the preparation of histone deacetylase (HDAC) inhibitors.[5]
Comparative Context: Structurally Related Compounds
While a direct comparison is not possible, we can look at the biological activities of structurally similar compounds to frame a potential research context.
-
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE): This compound, an intracellular histamine antagonist, has been investigated for its chemopotentiating and cytoprotective properties in cancer therapy.[6] It interacts with cytochrome P450 isozymes, which are crucial for drug metabolism.[6]
-
2-Phenoxyethanamine: The parent amine of the core structure is a known chemical entity with documented properties.[7] Its derivatives have been explored in various contexts, including as intermediates in the synthesis of more complex molecules with agricultural and pharmaceutical applications.[8]
Experimental Pathways for Future Investigation
To elucidate the pharmacological profile of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine, a systematic experimental approach is warranted.
1. Synthesis and Characterization: The first step would be the development of a robust and scalable synthetic route. A potential synthetic strategy could involve the reductive amination of 2,4-dimethylaniline with phenoxyacetaldehyde.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 3. Scaline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. dimethyl(2-phenoxyethyl)amine | 13468-02-5 [m.chemicalbook.com]
- 6. N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 8. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
